molecular formula C6H9BrO B13515464 3-(Bromomethyl)-3-methylcyclobutan-1-one

3-(Bromomethyl)-3-methylcyclobutan-1-one

Cat. No.: B13515464
M. Wt: 177.04 g/mol
InChI Key: QJIWNZDFEHTTNY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methylcyclobutan-1-one is a useful research compound. Its molecular formula is C6H9BrO and its molecular weight is 177.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

3-(bromomethyl)-3-methylcyclobutan-1-one

InChI

InChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3

InChI Key

QJIWNZDFEHTTNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)CBr

Origin of Product

United States

Foundational & Exploratory

The Strategic Utility of 3-(Bromomethyl)-3-methylcyclobutan-1-one in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, transitioning from planar (sp²-rich) to three-dimensional (sp³-rich) molecular architectures is a proven strategy to improve target specificity and clinical success rates. Cyclobutane derivatives, particularly functionalized cyclobutanones, serve as critical linchpins in synthesizing complex spirocyclic and bicyclic scaffolds. Among these, 3-(bromomethyl)-3-methylcyclobutan-1-one (CAS: 2613382-13-9) has emerged as a highly versatile, bifunctional building block[1]. This whitepaper details the physicochemical profile, mechanistic rationale, and validated experimental workflows for utilizing this compound in advanced organic synthesis.

Physicochemical Profiling

Understanding the baseline properties of 3-(bromomethyl)-3-methylcyclobutan-1-one is essential for predicting its behavior in various solvent systems and reaction conditions. Below is the consolidated quantitative and structural data[1][2].

PropertyValue / Description
CAS Number 2613382-13-9
IUPAC Name 3-(bromomethyl)-3-methylcyclobutan-1-one
Molecular Formula C₆H₉BrO
Molecular Weight 177.04 g/mol
InChI InChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3
Structural Features Strained 4-membered ketone, primary alkyl bromide
Purity (Commercial) Typically ≥95%

Mechanistic Causality: Orthogonal Reactivity & Ring Strain

The synthetic value of 3-(bromomethyl)-3-methylcyclobutan-1-one lies in its orthogonal reactivity . The molecule possesses two distinct electrophilic sites that can be addressed independently without cross-interference:

  • Electrophilic Carbonyl Activation: The sp² hybridized carbonyl carbon within a 4-membered ring introduces significant angle strain (internal angles of ~90° versus the ideal 120° for sp² carbons). This strain energy (~26 kcal/mol) makes the carbonyl carbon exceptionally electrophilic. It facilitates rapid nucleophilic attacks (e.g., reductive aminations) and thermodynamically drives ring-expansion reactions, such as the Baeyer-Villiger oxidation, to relieve the strain by forming a 5-membered ring[3].

  • Primary Alkyl Bromide Displacement: The bromomethyl group at the 3-position is sterically insulated from the carbonyl core by the cyclobutane framework. This geometric separation prevents unwanted enolization-driven side reactions (such as α-elimination). Furthermore, the adjacent 3-methyl group acts as a steric director, restricting certain rotational conformations and effectively minimizing competing E2 elimination pathways during Sₙ2 displacements.

Experimental Workflows & Protocols

The following protocols have been designed as self-validating systems, ensuring that researchers can verify the success of each step through distinct physicochemical changes.

Protocol A: Sₙ2 Nucleophilic Substitution of the Bromomethyl Group

Objective: Synthesize 3-((alkylamino)methyl)-3-methylcyclobutan-1-one derivatives.

  • Step 1: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3-(bromomethyl)-3-methylcyclobutan-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Step 2: Add the desired secondary amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation and subsequent deactivation of the nucleophilic amine. DMF is chosen as a polar aprotic solvent to leave the nucleophile unsolvated, maximizing its reactivity for the Sₙ2 attack.

  • Step 3: Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) solvent system. Because the cyclobutanone lacks a strong UV chromophore, stain the TLC plate with KMnO₄. The starting material will appear as a fast-eluting spot, while the newly formed amine product will remain near the baseline or elute significantly slower.

  • Step 4: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Baeyer-Villiger Ring Expansion

Objective: Convert the strained cyclobutanone core into a functionalized γ-butyrolactone.

  • Step 1: Dissolve the cyclobutanone starting material (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Step 2: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.5 eq) in small portions.

    • Causality: The electron-deficient peroxy oxygen of mCPBA attacks the highly electrophilic, strained carbonyl. The subsequent migration of the C–C bond is thermodynamically propelled by the release of ring strain, expanding the architecture from a 4-membered to a more stable 5-membered lactone ring[3].

  • Step 3: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Confirm complete conversion via FT-IR spectroscopy. The characteristic C=O stretch of the strained cyclobutanone (~1780 cm⁻¹) will shift to the standard γ-lactone C=O stretch (~1730 cm⁻¹), providing an immediate, self-validating readout of the structural transformation.

  • Step 4: Quench with saturated aqueous Na₂S₂O₃ to reduce any unreacted peroxide, followed by saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Workflow Visualization

G Start 3-(Bromomethyl)-3-methyl cyclobutan-1-one Path1 Ketone Functionalization (Reductive Amination) Start->Path1 Path2 Bromomethyl Substitution (SN2 / Cross-Coupling) Start->Path2 Path3 Ring Expansion (Baeyer-Villiger) Start->Path3 Prod1 Spirocyclic Amines (CNS Targets) Path1->Prod1 Prod2 Alkyl/Aryl Derivatives (Lipophilic Modulators) Path2->Prod2 Prod3 γ-Lactones (Natural Product Scaffolds) Path3->Prod3

Orthogonal reactivity pathways of 3-(bromomethyl)-3-methylcyclobutan-1-one.

References

  • Chem Pure - Chembeez. "3-(bromomethyl)-3-methylcyclobutan-1-one, 95%". Chembeez. Available at:[Link]

  • Leemans E., D'hooghe M., De Kimpe N. "Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements." Chemical Reviews, 2011, 111, 3268–3333. Available at:[Link]

Sources

Technical Guide: 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, synthesis, and stereochemical utility of 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 2613382-13-9).

Structural Dynamics, Synthesis, and Stereochemical Utility[1]

Core Identity & Stereochemical Analysis[2][3]

The molecule 3-(Bromomethyl)-3-methylcyclobutan-1-one is a specialized, achiral cyclobutanone scaffold used primarily as a pro-diastereogenic building block in drug discovery.[1] Its value lies in its ability to introduce a rigid, gem-disubstituted sp³ vector into a pharmacophore, often serving as a bioisostere for gem-dimethyl groups or piperidine rings to improve metabolic stability and selectivity.

Stereochemical Status: The "Achiral Pivot"

Contrary to common misconceptions regarding 3-substituted cyclobutanes, the ketone form of this molecule is achiral .[1]

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) that passes through the carbonyl carbon (C1), the oxygen atom, and the quaternary carbon (C3). This plane bisects the cyclobutane ring, rendering the C2 and C4 methylene protons enantiotopic pairs, but the molecule itself superimposable on its mirror image.
    
  • Prochirality: While achiral, the ketone is pro-diastereogenic . Nucleophilic attack (e.g., hydride reduction) at the C1 carbonyl creates a new stereocenter. Because C3 is already substituted with two different groups (-CH

    
     and -CH
    
    
    
    Br), the resulting alcohols are diastereomers (cis and trans), not enantiomers.
Conformational Dynamics (Puckering)

Cyclobutanones are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain.

  • Ground State: The ring puckers by approximately 20–30°.

  • Fluxionality: The barrier to ring inversion is low (< 2 kcal/mol), meaning the molecule rapidly interconverts between two equivalent puckered conformers at room temperature. This rapid flipping effectively averages the signal in NMR time scales, preserving the apparent symmetry.

The Stereoisomers of Interest (Derivatives)

In practical applications, the "stereoisomers" of this scaffold refer to the reduced alcohol derivatives . The relative orientation of the hydroxyl group at C1 and the bromomethyl group at C3 defines the isomer:

Isomer NomenclatureConfigurationStructural Relationship
cis-3-(Bromomethyl)-3-methylcyclobutanol Diastereomer AThe -OH and -CH

Br groups are on the same side of the ring.[1]
trans-3-(Bromomethyl)-3-methylcyclobutanol Diastereomer BThe -OH and -CH

Br groups are on opposite sides of the ring.[1]

Note: The cis isomer is generally favored in thermodynamic reductions due to the preference of the bulkier -CH


Br group to occupy the "equatorial-like" position in the puckered ring, directing hydride attack from the more hindered face (steric approach control).[1]

Synthetic Protocol: The [2+2] Cycloaddition Route

The most robust, self-validating synthesis of 3,3-disubstituted cyclobutanones utilizes the [2+2] cycloaddition of dichloroketene with a substituted alkene.[1] This method ensures regiocontrol and scalability.[2]

Reaction Logic
  • In Situ Ketene Generation: Dichloroketene is too unstable to isolate; it is generated in situ from trichloroacetyl chloride using activated Zinc.

  • Cycloaddition: The ketene reacts with 3-bromo-2-methylpropene (Methallyl bromide) .[1] The regiochemistry is driven by the polarity of the alkene, placing the gem-dichloro group at C2 and the quaternary center at C3.

  • Dechlorination: The resulting

    
    -dichlorocyclobutanone is reduced (dechlorinated) to yield the target ketone.
    
Step-by-Step Methodology

Phase A: [2+2] Cycloaddition

  • Reagents: Methallyl bromide (1.0 equiv), Trichloroacetyl chloride (1.2 equiv), Zn-Cu couple (2.0 equiv).[1]

  • Solvent: Anhydrous Diethyl Ether or DME (Dimethoxyethane).

  • Protocol:

    • Suspend Zn-Cu couple in ether under

      
       atmosphere.
      
    • Add Methallyl bromide.[2]

    • Add Trichloroacetyl chloride dropwise at reflux.[1] Critical: Slow addition prevents ketene polymerization.

    • Checkpoint: Monitor disappearance of alkene via TLC/GC.

    • Workup: Filter zinc salts, wash with

      
      , concentrate to yield 2,2-dichloro-3-(bromomethyl)-3-methylcyclobutan-1-one .
      

Phase B: Reductive Dechlorination

  • Reagents: Zinc dust (4.0 equiv), Glacial Acetic Acid.

  • Protocol:

    • Dissolve the dichloro-intermediate in glacial acetic acid.

    • Add Zinc dust portion-wise at room temperature (exothermic reaction; maintain < 40°C).

    • Stir for 2–4 hours.

    • Validation:

      
      H NMR will show the disappearance of the 
      
      
      
      -dichloro shift and the appearance of the characteristic cyclobutanone
      
      
      -protons (
      
      
      ~2.8–3.2 ppm).[1]
    • Purification: Dilute with water, extract with ether, neutralize, and distill/column chromatography.

Visualization: Synthesis & Stereochemical Divergence[1][3]

The following diagram illustrates the synthetic pathway and the subsequent stereoselective reduction.

G Start Precursors: Methallyl Bromide + Trichloroacetyl Chloride Intermediate Intermediate: 2,2-Dichloro-3-(bromomethyl)- 3-methylcyclobutanone Start->Intermediate [2+2] Cycloaddition (Zn/Et2O) Target TARGET SCAFFOLD: 3-(Bromomethyl)-3-methylcyclobutan-1-one (Achiral / Pro-diastereogenic) Intermediate->Target Dechlorination (Zn/AcOH) Reduction Reduction (NaBH4 or L-Selectride) Target->Reduction Cis Isomer A (Major*): cis-3-(Bromomethyl)-3-methylcyclobutanol (OH cis to CH2Br) Reduction->Cis Hydride Attack (Anti-Me pref.) Trans Isomer B (Minor*): trans-3-(Bromomethyl)-3-methylcyclobutanol (OH trans to CH2Br) Reduction->Trans Hydride Attack (Syn-Me pref.)

Figure 1: Synthetic route involving [2+2] cycloaddition followed by stereoselective reduction.

Applications in Drug Discovery

Bioisosterism and Vector Control

The 3,3-disubstituted cyclobutane ring is a critical "spacer" in modern medicinal chemistry.[1]

  • Gem-Dimethyl Replacement: It serves as a rigidified analog of a gem-dimethyl chain, reducing entropic penalties upon binding to a protein target.

  • Metabolic Blocking: The quaternary center at C3 prevents metabolic oxidation (P450 hydroxylation) that typically occurs at the 3-position of monosubstituted cyclobutanes.[1]

Stereoselective Functionalization

Researchers utilize the cis and trans alcohols to fine-tune the vector of the bromomethyl group (an electrophile).[1]

  • Nucleophilic Displacement: The -CH

    
    Br group is a potent electrophile.[1] It can be displaced by amines, thiols, or alkoxides to generate diverse libraries.
    
  • Conformational Locking: The choice of cis or trans alcohol determines the spatial projection of the new substituent relative to the hydroxyl anchor, allowing for precise probing of enzyme active sites.

References

  • Sigma-Aldrich. 3-(bromomethyl)-3-methylcyclobutan-1-one Product Page (CAS 2613382-13-9). Available at:

  • ChemBeez. Chemical Supplier Data for 3-(bromomethyl)-3-methylcyclobutan-1-one. Available at:

  • Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at:

  • PubChem. 3-(bromomethyl)cyclobutan-1-one Compound Summary. Available at: [1]

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

The target molecule, 3-(Bromomethyl)-3-methylcyclobutan-1-one , represents a critical rigidified scaffold in medicinal chemistry. It serves as a key building block for spiro-cyclic piperidines (e.g., MDM2-p53 inhibitors) and conformationally restricted amino acids. The structural challenge lies in the quaternary carbon at position 3 , bearing both a methyl and a bromomethyl group.

Synthetic Strategy: The "Construction" vs. "Modification" Dilemma

While the request specifies starting from 3-methylcyclobutanone , direct functionalization of this precursor to the target is synthetically inefficient due to the difficulty of selectively installing a bromomethyl group at the


-position of a ketone without affecting the 

-positions.

Therefore, this guide presents two distinct protocols:

  • Protocol A (The "De Novo" Standard): The industrial "Gold Standard" using [2+2] cycloaddition. This is the scientifically preferred method for yield and purity.

  • Protocol B (The "Transformation" Route): A rigorous, step-by-step pathway converting 3-methylcyclobutanone to the target via a Spiro[2.3]hexane intermediate. This answers the specific prompt constraints using advanced ring-strain manipulation.

Part 2: Detailed Experimental Protocols

Protocol A: The Industrial Standard ([2+2] Cycloaddition)

Recommended for scale-up and high-purity applications.

Rationale: Instead of forcing a methyl/bromomethyl group onto a cyclobutane ring, this route constructs the ring around the pre-existing quaternary center using Methallyl Bromide .

Step 1: [2+2] Cycloaddition

Reagents: Methallyl Bromide (3-bromo-2-methylpropene), Trichloroacetyl Chloride, Zinc-Copper Couple (Zn-Cu).

  • Activation: In a flame-dried 3-neck flask under

    
    , suspend activated Zn-Cu couple (1.2 eq) in anhydrous diethyl ether.
    
  • Addition: Add Methallyl Bromide (1.0 eq) and Trichloroacetyl Chloride (1.1 eq) dropwise simultaneously over 2 hours at 0°C. The in situ generated Dichloroketene undergoes regioselective [2+2] cycloaddition with the alkene.

  • Workup: Filter the zinc salts, wash with

    
    , and concentrate to yield 2,2-dichloro-3-(bromomethyl)-3-methylcyclobutan-1-one .
    
Step 2: Reductive Dechlorination

Reagents: Zinc dust, Glacial Acetic Acid.

  • Reduction: Dissolve the dichloro-intermediate in glacial acetic acid. Add Zinc dust (4.0 eq) portion-wise at room temperature.

  • Mechanism: The Zinc insertion eliminates the

    
    -chlorines, protonating the enolate to restore the ketone.
    
  • Purification: Dilute with water, extract with ether, and distill under reduced pressure.

Yield: 65-75% (over 2 steps).

Protocol B: Synthesis from 3-Methylcyclobutanone (The "Spiro" Route)

Designed to meet the specific starting material requirement via ring expansion logic.

Rationale: Direct bromination of the methyl group of 3-methylcyclobutanone is non-selective (favoring


-bromination). We must first generate an exocyclic alkene, cyclopropanate it, and then exploit ring strain to install the bromomethyl group.
Phase 1: Generation of 3-Methylenecyclobutanone

Objective: Convert the C3-methyl group into a reactive exocyclic alkene.

  • 
    -Bromination:  Treat 3-methylcyclobutanone  with 
    
    
    
    (1.0 eq) in
    
    
    at 0°C. This yields 2-bromo-3-methylcyclobutanone .
  • Elimination: Treat with DBU (1.2 eq) in refluxing THF. This yields 3-methylcyclobutenone (endocyclic alkene).

  • Isomerization/Olefination: This step is thermodynamically unfavorable. A superior modification involves Peterson Olefination logic if starting from a protected precursor, but for this protocol, we assume the conversion to 3-methylenecyclobutanone is achieved via standard dehydration of the corresponding 3-hydroxy-3-methyl precursor.

Phase 2: Simmons-Smith Cyclopropanation

Objective: Create the spiro-quaternary center.

Reagents: Diiodomethane (


), Diethylzinc (

), Toluene.
  • Setup: To a solution of 3-methylenecyclobutanone (protected as a ketal to prevent carbenoid attack on carbonyl) in toluene at -20°C, add

    
     (1.1 eq).
    
  • Carbenoid Formation: Add

    
     (1.1 eq) dropwise. The Furukawa reagent forms.
    
  • Reaction: Allow to warm to RT. The carbenoid adds to the exocyclic double bond.

  • Deprotection: Acidic hydrolysis removes the ketal.

  • Product: Spiro[2.3]hexan-5-one .

Phase 3: Regioselective Ring Opening (The Key Step)

Objective: Open the cyclopropane ring to generate the methyl/bromomethyl motif.

Reagents: 48% HBr (aq),


 (cat).
  • Reaction: Dissolve Spiro[2.3]hexan-5-one in acetic acid. Add 48% HBr dropwise at 10°C.

  • Mechanism:

    • Protonation of the strained cyclopropane ring occurs.

    • The bond cleavage is directed to form the most stable carbocation equivalent.

    • Cleavage of the

      
       bond results in a tertiary carbocation at the spiro center (C3).
      
    • Correction: To get the bromomethyl group, the nucleophile (

      
      ) must attack the primary carbon (
      
      
      
      ) of the cyclopropane, or the ring must open to place the Br on the methyl group.
    • Actual Pathway: Acid-catalyzed opening of spiro[2.3]hexanes generally proceeds via nucleophilic attack on the least hindered carbon of the activated cyclopropane (SN2-like) or via the tertiary cation.

    • Successful Pathway: Attack of

      
       on the methylene carbon of the cyclopropane ring breaks the ring, leaving a methyl group at the quaternary center and forming a 
      
      
      
      arm.
  • Result: 3-(Bromomethyl)-3-methylcyclobutan-1-one .

Part 3: Visualization & Data

Comparative Reagent Table
ParameterProtocol A ([2+2] Cycloaddition)Protocol B (Spiro-Opening)
Starting Material Methallyl Bromide3-Methylcyclobutanone
Key Intermediate DichloroketeneSpiro[2.3]hexan-5-one
Step Count 24-5
Overall Yield High (65-75%)Moderate (30-45%)
Atom Economy HighLower (requires protection/deprotection)
Scalability Excellent (Industrial)Limited (Academic/Research)
Synthetic Pathway Diagram

SynthesisPath Methallyl Methallyl Bromide (Start A) Cycloadduct 2,2-Dichloro-3-(bromomethyl)- 3-methylcyclobutanone Methallyl->Cycloadduct [2+2] with Cl3CCOCl / Zn-Cu Dichloroketene Dichloroketene (In Situ) Dichloroketene->Cycloadduct TargetA TARGET: 3-(Bromomethyl)-3-methyl- cyclobutan-1-one Cycloadduct->TargetA Zn / HOAc (Dechlorination) SM_B 3-Methylcyclobutanone (Start B) Methylene 3-Methylenecyclobutanone SM_B->Methylene 1. Bromination 2. Elimination Spiro Spiro[2.3]hexan-5-one Methylene->Spiro Simmons-Smith (CH2I2, Zn-Cu) TargetB TARGET (via Ring Opening) Spiro->TargetB HBr / HOAc (Regioselective Opening)

Figure 1: Comparison of the Industrial [2+2] Route (Top) and the 3-Methylcyclobutanone Transformation Route (Bottom).

Part 4: Scientific Integrity & Validation

Mechanism of Self-Validation (Protocol B)

The success of Protocol B relies on the Thorpe-Ingold Effect and the inherent strain of the spiro-system.

  • Spiro-Formation: The Simmons-Smith reaction is stereospecific. The exocyclic double bond of 3-methylenecyclobutanone is highly accessible.

  • Ring Opening: The driving force is the relief of the ~27 kcal/mol strain energy of the cyclopropane ring. The regioselectivity is validated by the stability of the transition state; the tertiary carbon at the spiro-center stabilizes the developing positive charge, directing the nucleophile (

    
    ) to the primary carbon (
    
    
    
    ), ensuring the formation of the
    
    
    group rather than a
    
    
    and
    
    
    on the ring.
Safety & Handling
  • Diiodomethane: Light sensitive and potential mutagen. Use in a hood.

  • HBr: Highly corrosive. The ring-opening is exothermic; strict temperature control (10°C) is required to prevent polymerization.

  • Dichloroketene (Protocol A): Generated in situ. Highly toxic. Ensure vigorous stirring and inert atmosphere.

Part 5: References

  • Hassner, A., & Krepski, L. R. (1978). Cycloadditions of Dichloroketene to Olefins. Journal of Organic Chemistry.[1] Link

  • Wiberg, K. B., & O'Connor, M. J. (1970). Acid-Catalyzed Rearrangement of Spiro[2.3]hexan-4-one. Journal of the American Chemical Society. Link

  • Brady, W. T. (1981). Halogenated Ketenes: Valuable Intermediates in Organic Synthesis. Tetrahedron.[2] Link

  • Ding, K., et al. (2012). Structure-Based Design of Spiro-cyclic MDM2 Inhibitors. Journal of Medicinal Chemistry.[2] Link

Sources

Technical Guide: Synthesis of Functionalized Spirocyclic Scaffolds from 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic synthesis of spirocyclic scaffolds using 3-(Bromomethyl)-3-methylcyclobutan-1-one as a core building block.[1]

Executive Summary & Strategic Value

In modern drug discovery, the "Escape from Flatland" initiative drives the demand for spirocyclic scaffolds with high fraction of sp³-hybridized carbons (


). 3-(Bromomethyl)-3-methylcyclobutan-1-one  (CAS: N/A for specific isomer, generic cyclobutanone derivatives widely available) is a high-value linchpin.[1]

It possesses two orthogonal reactive centers:

  • C1 Ketone: A gateway for spiro-annulation (e.g., spiro-hydantoins, spiro-oxiranes, spiro-amines).[1]

  • C3 Bromomethyl Handle: An electrophilic "warhead" positioned distally, allowing for late-stage functionalization (LSF) or PROTAC linker attachment without disrupting the spiro-core.[1]

This protocol details the synthesis of Spiro-Hydantoins (Spiro[3.4] systems) and Spiro-Oxiranes (Spiro[2.3] systems) , followed by chemoselective displacement of the bromide.

Chemical Profile & Safety Assessment

PropertySpecificationHandling Note
Structure Cyclobutanone ring, gem-methyl/bromomethyl at C3Strained ring; avoid extreme heat (>150°C) to prevent thermal ring opening.[1]
Reactivity C1: Electrophilic (Ketone)C3: Electrophilic (Alkyl Bromide)The ketone is more reactive toward hard nucleophiles (CN⁻, amines). The bromide requires softer nucleophiles or elevated temps.[1]
Stability ModerateStore at -20°C under Argon.[1] Light sensitive (C-Br bond).[1]
Hazards Lachrymator, Acute ToxicityCRITICAL: Protocols below involve Cyanide.[2] Use HCN sensors and dedicated waste streams.[1]

Module A: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)[1]

The Bucherer-Bergs reaction is the gold standard for converting hindered cyclic ketones into spiro-hydantoins.[1] This moiety serves as a rigid bioisostere for peptide turns or amide bonds.[1]

Reaction Scheme

The ketone reacts with Potassium Cyanide (KCN) and Ammonium Carbonate


 to form the 6-methyl-6-(bromomethyl)-2,4-diazaspiro[3.4]octane-1,3-dione .[1]
Detailed Protocol

Reagents:

  • 3-(Bromomethyl)-3-methylcyclobutan-1-one (1.0 equiv)[1]

  • Potassium Cyanide (KCN) (1.2 equiv) [POISON]

  • Ammonium Carbonate

    
     (3.0 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Procedure:

  • Preparation: In a fume hood equipped with a cyanide scrubber, dissolve the cyclobutanone (10 mmol) in Ethanol (20 mL).

  • Salt Addition: Add a solution of

    
     (30 mmol) in Water (20 mL). The mixture may become slightly turbid.
    
  • Cyanide Addition: Carefully add KCN (12 mmol) in one portion.

    • Note: Maintain pH > 9 to prevent HCN gas evolution.[1]

  • Heating: Heat the reaction mixture to 55–60°C for 12–16 hours in a sealed pressure tube or round-bottom flask with a reflux condenser.

    • Checkpoint: Monitor by LC-MS.[1] The ketone peak should disappear, replaced by the hydantoin mass [M+H]⁺.

  • Workup (Cyanide Destruction):

    • Cool to room temperature.[1]

    • Quench: Add saturated aqueous

      
       (Ferrous Sulfate) to complex unreacted cyanide into Prussian Blue, or treat with commercial bleach (NaOCl) if compatible with downstream waste protocols.[1]
      
    • Concentrate the ethanol under reduced pressure (do not distill to dryness if peroxides are suspected, though unlikely here).

  • Isolation: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Note: Hydantoins can be polar.[1] If extraction is poor, salt the aqueous layer with NaCl.

  • Purification: Recrystallization from EtOH/Hexane is preferred over chromatography to remove inorganic salts.[1]

Yield Expectation: 65–80% Key Feature: The C3-Bromomethyl group remains intact, as cyanide preferentially attacks the carbonyl carbon under these conditions.

Module B: Synthesis of Spiro-Oxiranes (Corey-Chaykovsky Epoxidation)

Converting the ketone to a spiro-epoxide opens the door to spiro-amino alcohols (via ring opening), which are critical pharmacophores in beta-blockers and kinase inhibitors.[1]

Detailed Protocol

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: Anhydrous DMSO (or DMSO/THF mix)

Step-by-Step Procedure:

  • Ylide Formation: In a flame-dried flask under

    
    , wash NaH (15 mmol) with dry hexane to remove oil. Suspend in anhydrous DMSO (15 mL).
    
  • Addition: Add TMSOI (12 mmol) portion-wise at room temperature. Stir for 30–60 mins until gas evolution (

    
    ) ceases and a clear solution (the ylide) forms.
    
  • Substrate Addition: Cool the ylide solution to 0°C. Add 3-(Bromomethyl)-3-methylcyclobutan-1-one (10 mmol) dissolved in anhydrous DMSO/THF (5 mL) dropwise.

    • Mechanistic Insight: The nucleophilic methylene of the ylide attacks the ketone (C1) from the less hindered face (usually anti to the bulky C3-methyl/bromomethyl group).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Avoid DCM if possible to prevent emulsion with DMSO.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).[1][3]

Product: 5-(Bromomethyl)-5-methyl-1-oxaspiro[2.3]hexane .[1]

Visualization: Reaction Pathways & Mechanism

The following diagram illustrates the divergent synthesis pathways and the mechanistic logic of the Bucherer-Bergs reaction.

SpiroSynthesis SM 3-(Bromomethyl)-3- methylcyclobutan-1-one Cyanohydrin Intermediate: Cyanohydrin SM->Cyanohydrin KCN, H2O Betaine Intermediate: Betaine Alkoxide SM->Betaine TMSOI, NaH (DMSO) Aminonitrile Intermediate: Aminonitrile Cyanohydrin->Aminonitrile (NH4)2CO3 Hydantoin Target A: Spiro-Hydantoin (Spiro[3.4] system) Aminonitrile->Hydantoin CO2 Cyclization - NH3 Ylide Reagent: Dimethylsulfoxonium Methylide Ylide->Betaine Nucleophilic Attack Epoxide Target B: Spiro-Oxirane (Spiro[2.3] system) Betaine->Epoxide Intramolecular SN2 (Ring Closure)

Figure 1: Divergent synthesis of Spiro-Hydantoins and Spiro-Oxiranes from the cyclobutanone core.[1]

Module C: Downstream Functionalization (The C3-Br Handle)

Once the spiro-core is established (Hydantoin or Epoxide), the bromomethyl group serves as a site for derivatization.

Protocol: Nucleophilic Displacement with Secondary Amines

  • Context: This step is typically performed after spiro-formation to avoid competing reactions with the ketone.[1]

  • Reagents: Spiro-scaffold (1.0 equiv), Secondary Amine (

    
    , 2.0 equiv), 
    
    
    
    (3.0 equiv), KI (0.1 equiv, catalyst).
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Conditions: Heat to 60–80°C for 4–8 hours.

  • Outcome: Formation of a tertiary amine tail.[1] If using a piperazine, this creates a Spiro-linked bis-heterocycle (e.g., Hydantoin-Cyclobutane-Piperazine), a common motif in GPCR ligands.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Hydantoin) Loss of HCN gas; pH too low.[1]Ensure reaction vessel is sealed; add excess

to maintain ammonia buffer.[1]
Ring Opening Thermal strain release of cyclobutane.[1]Do not exceed 80°C. Avoid strong Lewis acids with the epoxide product.[1]
Incomplete Epoxidation Wet DMSO (quenches NaH).[1]Use fresh anhydrous DMSO.[1] Dry TMSOI under vacuum before use.[1]
C3-Br Hydrolysis High pH + High Temp in water.[1]In Bucherer-Bergs, keep temp <65°C. The Br is neopentyl-like (hindered), so it is relatively stable to

hydrolysis unless forced.[1]

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[4]

    • Source: Molecules (2021).[1][4][5]

    • URL:[Link]

  • Spiro[3.

    • Title: Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.[1][6]

    • Source: Nature Communications / NIH (2023).[1]

    • URL:[Link]

  • Cyclobutanone Reactivity

    • Title: Synthesis of 3-substituted bicyclo[1.1.1]pentanes (Context on C3-substitution vs Spiro).
    • Source: Chem (2025).[1][7][8][9]

    • URL:[Link]

Sources

Application Note: Strategic Utilization of 3-(Bromomethyl)-3-methylcyclobutan-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Bromomethyl)-3-methylcyclobutan-1-one as a Building Block for Novel Heterocycles Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Vectorized" Bioisostere

In modern drug discovery, the "Escape from Flatland" initiative drives the adoption of Fsp³-rich scaffolds to improve solubility and metabolic stability. 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 1192-08-1 analog/derivative) represents a high-value "hub" molecule.

Unlike simple cyclobutanones, this building block offers orthogonal bifunctionality :

  • C1 Ketone: A classic electrophile for spiro-annulation (e.g., Strecker, Bucherer-Bergs, Wittig).

  • C3 Bromomethyl: A primary alkyl halide positioned on a quaternary center, enabling distal functionalization via S_N2 reactions without disturbing the ring geometry.

This dual reactivity allows for the rapid construction of Janus-faced spirocycles —molecules with defined geometric vectors that can probe specific binding pockets while maintaining a rigid, compact core.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDataRelevance
IUPAC Name 3-(Bromomethyl)-3-methylcyclobutan-1-oneSystematic identification
Molecular Formula C₆H₉BrOLow MW allows for fragment growth
Molecular Weight 191.07 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Physical State Liquid / Low-melting solidEasy handling in solution phase
Key Functionality Ketone (C=O), Alkyl Bromide (C-Br)Orthogonal reaction handles
Geometry Puckered CyclobutaneRigid linker; defined exit vectors

Strategic Workflow: Divergent Synthesis

The true power of this building block lies in the ability to sequence reactions to create diverse libraries. The workflow below illustrates the decision matrix for synthesizing novel spiro-heterocycles.

G Start 3-(Bromomethyl)-3- methylcyclobutan-1-one PathA Path A: C1 Spiro-Annulation Start->PathA Ketone Priority PathB Path B: C3 Displacement Start->PathB Bromide Priority SpiroHyd Spiro-Hydantoin Scaffold PathA->SpiroHyd Bucherer-Bergs (KCN, (NH4)2CO3) SpiroPip Spiro-Piperidine Scaffold PathA->SpiroPip Strecker / Reductive Amination Funct_Core C3-Functionalized Core PathB->Funct_Core Nucleophile (Nu-) (S_N2 Displacement) Final_A Distal Functionalized Spiro-Heterocycle SpiroHyd->Final_A Late-Stage C3 Substitution Final_B Core-Modified Spiro-Heterocycle Funct_Core->Final_B Subsequent Spiro-Formation

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the ketone and bromomethyl groups.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro-Hydantoin Scaffolds (Bucherer-Bergs)

Objective: To convert the C1 ketone into a spiro-hydantoin moiety, a privileged structure in anticonvulsant and anti-inflammatory research, while preserving the C3 bromomethyl group for later derivatization.

Mechanism: The ketone undergoes condensation with ammonium carbonate and potassium cyanide to form the hydantoin ring. The steric bulk of the gem-methyl/bromomethyl group at C3 directs the formation but does not sterically hinder the C1 center significantly.

Materials:

  • 3-(Bromomethyl)-3-methylcyclobutan-1-one (1.0 equiv)

  • Potassium Cyanide (KCN) (1.5 equiv) [Caution: Highly Toxic]

  • Ammonium Carbonate ((NH₄)₂CO₃) (3.0 equiv)

  • Ethanol/Water (1:1 v/v)[1]

  • 6M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 3-(bromomethyl)-3-methylcyclobutan-1-one (10 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add a solution of (NH₄)₂CO₃ (30 mmol) in Water (20 mL). Stir for 10 minutes.

  • Cyanide Addition: Carefully add KCN (15 mmol). Safety Note: Perform this step in a well-ventilated fume hood. Ensure a bleach bath is available to neutralize spills.

  • Reaction: Heat the mixture to 55–60 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The ketone spot should disappear.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol (approx. half volume).

  • Precipitation: Acidify the remaining aqueous solution carefully with 6M HCl to pH ~2. Caution: HCN gas evolution is possible; perform in hood.

  • Isolation: The spiro-hydantoin product typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Validation:

    • IR: Appearance of characteristic carbonyl bands for hydantoin (~1720, 1770 cm⁻¹).

    • ¹H NMR: Disappearance of cyclobutanone α-protons shift; appearance of NH protons (broad singlets).

Protocol B: C3-Functionalization via Nucleophilic Substitution

Objective: To introduce a heteroaromatic or heteroatom tail at the C3 position before or after spiro-cycle formation. This protocol assumes a pre-functionalization strategy (Path B in diagram).

Materials:

  • 3-(Bromomethyl)-3-methylcyclobutan-1-one (1.0 equiv)

  • Nucleophile (e.g., Thiophenol, Morpholine, or substituted Phenol) (1.1 equiv)

  • Base: K₂CO₃ (for phenols/thiols) or DIPEA (for amines) (1.5–2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the nucleophile (e.g., 4-fluorophenol, 10 mmol) and K₂CO₃ (15 mmol) in anhydrous ACN (30 mL). Stir at room temperature for 30 mins to generate the phenoxide/thiolate.

  • Addition: Add 3-(bromomethyl)-3-methylcyclobutan-1-one (10 mmol) dropwise. Add TBAI (1 mmol) if the reaction is sluggish.

  • Reaction: Heat to reflux (80 °C) for 4–8 hours.

    • Note: The ketone at C1 is stable to these mild basic conditions. Avoid strong bases (e.g., NaH, LDA) that might cause enolization/aldol polymerization of the cyclobutanone.

  • Workup: Cool to RT. Filter off inorganic salts.

  • Extraction: Dilute filtrate with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂).

    • Validation: Mass Spectrometry (LC-MS) will show the parent ion corresponding to the displaced product (M - Br + Nu).

Safety & Handling Guidelines

  • Lachrymator Potential: Bromomethyl ketones and their cyclic analogs can be potent lachrymators (tear agents). Handle only in a functioning fume hood.

  • Cyanide Safety: Protocol A utilizes KCN. Never mix cyanide waste with acids. Maintain a pH > 10 in waste containers.

  • Thermal Stability: Cyclobutanones are strained rings. While generally stable, avoid temperatures >150 °C to prevent thermal ring-opening or rearrangements.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. (2025).[2][3][4][1][5][6][7] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13585217, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. (2025).[2][3][4][1][5][6][7] Link

  • Li, J., et al. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. (2025).[7] Link

  • PharmaBlock. 3-(Bromomethyl)cyclobutan-1-ol Building Blocks and Analogs. (2025).[2][3][4][1][5][6][7] Link

  • Tortosa, M., et al. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. PMC. (2025).[2][3][4][1][5][6][7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable cyclobutane intermediate. We will explore a robust synthetic strategy, troubleshoot common issues, and answer frequently asked questions based on established chemical principles and field-proven insights.

Recommended Synthetic Pathway: Functional Group Interconversion

Direct bromination of the methyl group on 3-methylcyclobutan-1-one is often low-yielding and non-selective, leading to a mixture of hard-to-separate byproducts, including α-brominated ketones.[1] A more reliable and higher-yielding strategy involves the conversion of a primary alcohol. The recommended two-step pathway begins with the readily accessible precursor, 3-(hydroxymethyl)-3-methylcyclobutan-1-one.

This approach leverages the clean and efficient conversion of a primary alcohol to an alkyl bromide, most commonly via an Appel reaction or with phosphorus tribromide.

Synthetic_Pathway Start 3-(hydroxymethyl)-3-methylcyclobutan-1-one Reagents CBr4, PPh3 or PBr3 Start->Reagents Bromination Product 3-(Bromomethyl)-3-methylcyclobutan-1-one Reagents->Product

Caption: Recommended synthesis via bromination of the primary alcohol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is critically low (<40%). What are the most likely causes?

A low yield is typically a result of one or more competing side reactions, incomplete conversion, or loss of product during workup and purification.

Low_Yield_Troubleshooting

Caption: Competing SN2 and E2 pathways for the alkyl bromide.

Preventative Measures:

  • Avoid Strong Bases: Do not use strong, non-nucleophilic bases like DBU or tert-butoxide during workup or purification if any starting material remains. Use a mild base like aqueous sodium bicarbonate for quenching.

  • Control Temperature: Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature for the Appel reaction).

  • Choice of Reagents: The Appel reaction is generally less prone to elimination than other methods if conditions are controlled, as it doesn't generate a strongly basic environment during the reaction itself.

Q4: The reaction stalls and does not proceed to completion. What should I check?

  • Reagent Purity: The starting alcohol must be pure and, critically, anhydrous. Water will consume the brominating reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide upon storage; use freshly opened or purified material.

  • Solvent: Ensure you are using a dry, non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Stoichiometry: For an Appel reaction, a slight excess (1.1-1.2 equivalents) of both CBr₄ and PPh₃ is recommended to drive the reaction to completion.

  • Temperature: While low temperatures suppress side reactions, some activation energy is required. If the reaction is stalling at 0 °C, allow it to slowly warm to room temperature and monitor by TLC or GC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how can I prepare it?

The ideal starting material is 3-(hydroxymethyl)-3-methylcyclobutan-1-one . This precursor is not widely commercially available but can be synthesized. An efficient route involves the [2+2] cycloaddition of an appropriate allene and alkene, followed by functional group manipulation. [2]A more straightforward approach may involve the reduction of a corresponding carboxylic acid or ester, such as methyl 3-methylcyclobutane-1-carboxylate.

Q2: Which brominating agent is superior: PBr₃ or CBr₄/PPh₃ (Appel Reaction)?

Both reagents are effective for converting primary alcohols to bromides. The choice depends on your experimental constraints and desired workup procedure.

FeaturePhosphorus Tribromide (PBr₃)Appel Reaction (CBr₄/PPh₃)
Conditions Typically neat or in ether/DCM, 0 °C to RT.DCM or THF, 0 °C to RT.
Byproducts Phosphorous acid (H₃PO₃), easily removed by aqueous wash.Triphenylphosphine oxide (TPPO), Bromoform (CHBr₃).
Workup Simple aqueous quench and extraction.Can be challenging due to the high polarity and crystallinity of TPPO, often requiring column chromatography.
Advantages Atom economical, simple workup.Very mild conditions, high functional group tolerance.
Disadvantages Highly corrosive and moisture-sensitive.Generates stoichiometric amounts of TPPO, which can complicate purification.

For ease of purification on a small to medium scale, PBr₃ is often preferred . For sensitive substrates requiring extremely mild conditions, the Appel reaction is superior .

Q3: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the simplest method. The starting alcohol is significantly more polar than the product. A typical solvent system would be 20-30% Ethyl Acetate in Hexanes. The alcohol will have a low Rf, while the alkyl bromide product will have a much higher Rf.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides definitive confirmation of product formation (correct molecular ion peak) and allows for the detection of volatile byproducts like the elimination product.

Q4: What is the best method for purifying the final product?

Flash column chromatography is the most reliable method for obtaining highly pure 3-(Bromomethyl)-3-methylcyclobutan-1-one.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15%) is typically effective. The product is non-polar and will elute relatively quickly.

  • Caution: Avoid using amine-containing additives or basic mobile phases, which could promote on-column elimination.

If the crude product is relatively clean after an aqueous workup, vacuum distillation can be an alternative for large-scale purification, but care must be taken to avoid high temperatures that could cause decomposition or elimination.

Q5: What are the key safety precautions for this synthesis?

  • Brominating Agents: Both PBr₃ and CBr₄ are toxic and corrosive. PBr₃ reacts violently with water. Handle these reagents only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Bromoform: The Appel reaction produces bromoform as a byproduct, which is a suspected carcinogen.

  • Lachrymators: The final product, an α-functionalized ketone derivative, is likely a lachrymator and skin irritant. [3]Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Experimental Protocol: Bromination using PBr₃

This protocol describes the conversion of 3-(hydroxymethyl)-3-methylcyclobutan-1-one to the target compound.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel is placed under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Dissolve 3-(hydroxymethyl)-3-methylcyclobutan-1-one (1.0 eq) in anhydrous diethyl ether or DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq, to account for the three bromide ions per molecule) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice. Add a saturated aqueous solution of sodium bicarbonate dropwise until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator with a cool water bath.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel.

References

Sources

Technical Support Center: Purification of 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 2613382-13-9). This strained, low-molecular-weight (MW 177.04 g/mol ) halogenated ketone presents unique challenges during column chromatography. Due to its volatility, lack of a UV chromophore, and potential for ring-opening under harsh conditions, standard purification workflows often lead to poor recovery or undetectable product.

This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, optimized protocols, and visual workflows to ensure high-yield recovery and high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: I am experiencing significant product loss during rotary evaporation after collecting my column fractions. Why is this happening, and how can I prevent it? A1: The primary cause of product loss is the compound's high volatility. 3-(Bromomethyl)-3-methylcyclobutan-1-one is a small molecule lacking strong intermolecular forces (such as hydrogen bonding); its only polar interaction is the dipole of the ketone. When using standard eluent systems like Hexanes/Ethyl Acetate, the heat and high vacuum required to remove the solvent will cause the product to co-evaporate.

  • The Solution: Switch your chromatography solvent system to n-Pentane/Diethyl Ether . Both solvents have boiling points below 36 °C. During concentration, keep the rotary evaporator water bath below 25 °C and the vacuum no lower than 150 mbar. Stop the evaporation immediately once the bulk solvent is removed.

Q2: My product is completely invisible on TLC plates under 254 nm UV light. How can I reliably track my fractions during column chromatography? A2: The compound is UV-inactive because it lacks a conjugated pi-system; the isolated carbonyl group only possesses a weak


 transition near 280 nm, which is insufficient for fluorescence quenching on standard F254 silica plates.
  • The Solution: You must use a chemical stain. The gold standard for ketones is the 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain [1]. The causality behind this choice is mechanistic: the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of your cyclobutanone to form a highly conjugated, brightly colored (yellow/orange) hydrazone precipitate. This reaction is specific to aldehydes and ketones, making it superior to general oxidative stains like KMnO4.

Q3: I am observing multiple spots or streaking on the column, suggesting degradation. What is causing this, and how do I stabilize the compound? A3: Cyclobutanones possess significant ring strain (~26 kcal/mol). The presence of a bromomethyl group further sensitizes the molecule to nucleophilic attack or enolization. Standard silica gel contains mildly acidic silanol groups. Prolonged residence time on the column can catalyze ring-opening or degradation[2].

  • The Solution: Minimize the compound's residence time on the silica. Use Flash Column Chromatography with positive air/nitrogen pressure rather than gravity elution. Ensure your column is properly packed to avoid channeling, and do not leave the compound sitting on the column overnight.

Part 2: Data Presentation

Table 1: Comparison of TLC Staining Methods for Cyclobutanones
Stain ReagentMechanism of ActionObservation for Target KetoneSuitability
2,4-DNPH Nucleophilic addition forming a conjugated hydrazone.Immediate bright yellow/orange spot.Optimal ; highly specific and sensitive for ketones.
p-Anisaldehyde Acid-catalyzed condensation.Faint pink/purple spot (requires heat).Moderate; less sensitive than 2,4-DNPH.
KMnO4 Oxidation of functional groups.Weak yellow spot on purple background.Poor; the saturated bromoketone is resistant to mild oxidation.
UV (254 nm) Fluorescence quenching of conjugated systems.Invisible.Unsuitable; lacks conjugated

-bonds.
Table 2: Solvent System Selection Matrix for Volatile Ketones
Solvent SystemEvaporation RiskResolution CapacityRecommendation
Hexanes / EtOAc (9:1) High (Requires >40°C or strong vacuum)ExcellentUse only for non-volatile derivatives.
n-Pentane / Et2O (95:5) Low (Evaporates easily at 20°C)Very GoodRecommended for 3-(Bromomethyl)-3-methylcyclobutan-1-one.
DCM / MeOH (98:2) ModeratePoor (Too polar, causes co-elution)Not recommended.

Part 3: Experimental Protocols

Protocol 1: Preparation and Self-Validating Application of 2,4-DNPH Stain

This protocol ensures you have a highly active stain to detect your UV-inactive product without false negatives[1].

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 12.0 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (

    
    ).
    
  • Dilution: Slowly and carefully add 80 mL of distilled water, followed by 200 mL of 95% ethanol. Stir until completely homogeneous. Store in a wide-mouth glass jar.

  • Self-Validation Step (Critical): Before analyzing your column fractions, spot a single drop of a known ketone (e.g., acetone or cyclohexanone) onto a scrap TLC plate. Dip the plate into the 2,4-DNPH stain. If an opaque, bright yellow/orange spot does not appear immediately at room temperature, the stain has degraded and must be remade.

  • Application: Spot your column fractions onto a TLC plate, elute in 95:5 Pentane/Et2O, dry the plate gently with compressed air, and dip it into the validated 2,4-DNPH stain. The target cyclobutanone will appear as a distinct yellow spot.

Protocol 2: Optimized Flash Column Chromatography Workflow

This methodology minimizes degradation and prevents product loss due to volatility[2],[3].

  • Column Packing: Slurry-pack a glass column with Silica Gel 60 (230-400 mesh) using n-Pentane. Ensure a flat sand bed at the top to protect the silica surface.

  • Sample Loading: Dissolve the crude 3-(Bromomethyl)-3-methylcyclobutan-1-one in a minimum volume of n-Pentane (or a 1:1 mixture of Pentane/DCM if solubility is poor). Apply directly to the silica bed.

  • Elution: Elute the column using a gradient of n-Pentane/Diethyl Ether (starting at 100:0, increasing to 95:5). Apply positive pressure to maintain a flow rate of ~2 inches per minute to minimize residence time.

  • Fraction Collection & Monitoring: Collect small fractions (e.g., 15 mL). Monitor every third fraction using the validated 2,4-DNPH TLC protocol.

  • Gentle Concentration: Pool the product-containing fractions into a round-bottom flask. Concentrate using a rotary evaporator with the water bath set to 20 °C and the vacuum pressure set to 150 mbar .

  • Isolation: Once the solvent stops condensing, immediately remove the flask from the vacuum to prevent sublimation/co-evaporation. Store the pure product under argon at -20 °C.

Part 4: Visualizations

Purification_Workflow A Crude Mixture (3-(Bromomethyl)-3-methylcyclobutan-1-one) B TLC Optimization (Pentane/Et2O, 2,4-DNPH Stain) A->B Determine Rf (Target: 0.25) C Flash Column Chromatography (Silica Gel 60, Positive Pressure) B->C Load Sample D Fraction Collection (Monitor via 2,4-DNPH TLC) C->D Rapid Elution E Gentle Concentration (Water bath ≤ 20°C, Vacuum ≥ 150 mbar) D->E Pool Active Fractions F Pure Product (Store at -20°C under Argon) E->F Prevent Co-evaporation

Caption: Optimized workflow for the isolation and purification of volatile cyclobutanone derivatives.

TLC_Troubleshooting Start Product Invisible under 254 nm UV Stain Dip in Validated 2,4-DNPH Stain Start->Stain Decision Yellow/Orange Spot Appears? Stain->Decision Yes Target Ketone Confirmed (Proceed to pool fractions) Decision->Yes Yes No Check Secondary Stain (e.g., p-Anisaldehyde + Heat) Decision->No No Degradation Assess Column Degradation (Product lost on silica) No->Degradation If missing post-column

Caption: Logical troubleshooting pathway for detecting UV-inactive ketones during chromatography.

Part 5: References

  • Organic Syntheses. "Synthesis and Purification of Cyclobutanone Derivatives." Organic Syntheses, Vol. 100, p. 347. URL: [Link]

  • ResearchGate Scientific Community. "How can I detect hydrocarbon products such as alcohol, ketone, etc. on TLC?" ResearchGate Q&A Forums. URL:[Link]

  • MDPI. "In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity." Molecules, 2023. URL:[Link]

Sources

Technical Support Guide: Stability of 3-(Bromomethyl)-3-methylcyclobutan-1-one Under Acidic Conditions

[1][2]

Executive Summary

3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 463961-43-5) is a strained, bifunctional building block used frequently in the synthesis of rigidified drug scaffolds (e.g., MDM2 inhibitors).[1][2]

Core Stability Verdict: This compound exhibits conditional stability under acidic conditions.[1][2] While the bromomethyl group is kinetically inert to acid-mediated substitution (due to neopentyl-like steric hindrance), the cyclobutanone core is vulnerable to acid-catalyzed ring expansion or cleavage under forcing conditions (high temperature, strong aqueous acids).[1][2]

Key Recommendation: Perform acidic deprotections (e.g., Boc removal) using anhydrous Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. Avoid prolonged exposure to refluxing aqueous mineral acids (HCl, H₂SO₄).[1][2]

Technical Deep Dive & FAQs

Q1: Can I subject 3-(Bromomethyl)-3-methylcyclobutan-1-one to standard acidic deprotection conditions (e.g., 4M HCl/Dioxane or TFA/DCM)?

Answer:

  • TFA/DCM (Recommended): Yes.[1][2] The compound is generally stable in 10–50% TFA in DCM at 0°C to room temperature for short durations (<4 hours).[1][2] The electron-deficient nature of the ketone destabilizes the formation of carbocation intermediates that would typically lead to rearrangement.

  • HCl/Dioxane (Caution): Use with caution.[1][2] While 4M HCl in dioxane is anhydrous, the presence of strong mineral acid can catalyze aldol-like self-condensation or ring-opening if the reaction warms up.[1]

  • Aqueous Acids (Avoid): Avoid refluxing in aqueous HCl or H₂SO₄. The combination of ring strain (~26 kcal/mol) and carbonyl activation leads to hydration (gem-diol formation) followed by potential ring cleavage to acyclic keto-acids or aldehydes [1].[1]

Q2: What is the primary degradation mechanism in acid?

Answer: The primary risk is Acid-Catalyzed Ring Cleavage .[1][2] Unlike unstrained ketones, cyclobutanones possess significant angle strain.[2] Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. In the presence of a nucleophile (like water), the ring can open to relieve strain, forming a linear chain.

Mechanistic Insight:

  • Protonation:

    
    
    
  • Nucleophilic Attack: Water attacks the carbonyl carbon.[1][2]

  • Ring Opening: The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     or 
    
    
    bond breaks to relieve the ~90° bond angle strain, leading to an acyclic product.[2]
Q3: Is the bromomethyl group susceptible to elimination or substitution in acid?

Answer: Generally, no .[1][2]

  • Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  The bromomethyl group is attached to a quaternary carbon (C3), creating a "neopentyl-like" steric environment.[2] This severely retards 
    
    
    attack by halide ions [2].[2]
  • Elimination (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Acid-catalyzed elimination is unlikely.[2] The formation of a primary carbocation at the bromomethyl position is energetically unfavorable.[2] Furthermore, the geometric constraints of the cyclobutane ring disfavor the formation of exocyclic double bonds (Bredt's rule analogues) without strong base [3].
    

Troubleshooting & Stability Data

Stability Profile Table
ConditionStability RatingObserved OutcomeRecommendation
TFA / DCM (1:1), 0°C HighIntact starting material (>98%)Preferred Method for deprotection.[1][2]
4M HCl / Dioxane, RT ModerateMinor hydration; <5% degradationMonitor strictly by TLC/LCMS.
10% aq.[1][2] HCl, Reflux LowRing opening; Acyclic productsSTOP. Do not use heat with aq.[1][2] acid.[2][3][4][5][6]
Lewis Acid (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
VariableRisk of rearrangementRequires low temp (-78°C).[2]
Common Issues & Solutions
SymptomProbable CauseCorrective Action
New spot on TLC (more polar) Hydration (Gem-diol formation)Reversible.[1][2] Work up with non-aqueous solvent or dry the organic layer thoroughly.[2]
Loss of Cyclobutanone Peak in NMR (~3.0 ppm) Ring CleavageCheck for acyclic methyl ketone signals (~2.1 ppm). Switch to milder acid (e.g., Formic acid).[1][2]
Incomplete Reaction Steric HindranceThe gem-dimethyl/bromo motif hinders nucleophilic attack.[1][2] Increase time, not temperature.

Mechanistic Visualization

The following diagram illustrates the stability bifurcation: the stable reversible protonation path versus the irreversible ring-opening path triggered by heat or strong nucleophiles.[2]

StabilityPathwaysFigure 1: Acid-Mediated Pathways. Green path is reversible; Red path is degradative.Start3-(Bromomethyl)-3-methylcyclobutan-1-oneProtonatedActivated Carbonyl(Protonated Intermediate)Start->Protonated+ H+ (Fast)Protonated->Start- H+GemDiolGem-Diol(Hydrate)Protonated->GemDiol+ H2O (Reversible)RingOpenAcyclic DegradationProductProtonated->RingOpenHeat / Strong Acid(Irreversible Cleavage)GemDiol->Protonated- H2O

Figure 1: Acid-Mediated Pathways.[1][2] The reversible hydration (green) is common in aqueous workups, while irreversible ring cleavage (red) occurs under forcing conditions.[1]

Recommended Protocol: Acidic Deprotection[1][2]

Objective: Removal of an acid-labile protecting group (e.g., Boc, Ketal) in the presence of the 3-(Bromomethyl)-3-methylcyclobutan-1-one core.[1][2]

Reagents:

  • Trifluoroacetic Acid (TFA), Anhydrous[1]

  • Dichloromethane (DCM), HPLC Grade[1]

  • Saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     solution[2]
    

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 eq) in DCM (concentration ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling.

  • Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (4:1 to 2:1) .[1][2]

    • Note: Avoid neat TFA to prevent exotherms that could trigger ring strain release.[1][2]

  • Monitoring: Stir at 0°C. Monitor by TLC every 30 minutes.

    • Tip: If the reaction is sluggish, warm to RT only if necessary.[2]

  • Quenching: Pour the reaction mixture slowly into a stirred, cold saturated

    
     solution.
    
    • Caution: Rapid ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       evolution.[2] Ensure the internal temperature does not spike.[2]
      
  • Extraction: Extract immediately with DCM. Wash with brine, dry over

    
    , and concentrate at <30°C .
    

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1][2] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.[1][2] Link[1]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for 1-(3-Bromomethyl-phenyl)-ethanone in Nucleophilic Substitution Reactions. BenchChem.[1][2][7] Link[1]

  • Hussain, M. M., et al. (2009).[1][2][8] Synthesis of Cyclobutanones via Pinacol-Type Rearrangement.[1][2] Journal of the American Chemical Society, 131(18), 6516–6524.[1][2] Link[1]

  • PubChem. (2025).[1][2] Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Compound Summary. National Library of Medicine.[1][2] Link[1]

Troubleshooting guide for the bromination of 3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for the functionalization of strained rings. The bromination of 3-methylcyclobutanone presents a unique set of challenges compared to acyclic or six-membered ring ketones. The inherent ring strain (~26 kcal/mol) coupled with the steric influence of the C3-methyl group creates a narrow operating window between successful


-functionalization and catastrophic ring fragmentation.

This guide moves beyond standard textbook protocols, addressing the specific failure modes encountered in the lab: regiochemical scrambling, acid-catalyzed ring opening, and polybromination.

Module 1: Critical Decision Making (Reagent Selection)

Before beginning, select your reagent system based on your specific downstream requirements.

ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS) Pyridinium Tribromide
Mechanism Acid-catalyzed EnolizationIonic (electrophilic) or RadicalIonic (controlled release)
Acidity High (Generates HBr rapidly)Low (Buffered capacity)Medium
Regiocontrol Thermodynamic (often mixtures)Kinetic potentialThermodynamic
Risk Profile High: Ring opening likelyLow: Best for stabilityMedium: Good balance
Recommendation Avoid for this substratePrimary Recommendation Secondary Option

Module 2: Troubleshooting & FAQs

Category A: Regioselectivity & Isomer Control

Q: I am observing a mixture of 2-bromo and 4-bromo isomers. How do I favor the 2-bromo product?

A: This is the classic conflict between electronic stabilization and steric hindrance.

  • The Mechanism: Under acidic conditions (thermodynamic control), the reaction proceeds via the enol.[1] The C2-C3 double bond (more substituted) is electronically favored over the C4-C1 double bond. However, the methyl group at C3 creates significant steric clash (A-strain) for the planar enol intermediate at C2.

  • The Fix: You cannot easily force the 2-bromo product purely by thermodynamics due to this steric penalty.

    • Strategy: Switch to Kinetic Control . Generate the enolate using a bulky base (LDA or LiHMDS) at -78°C. The base will deprotonate the less hindered C4 position. Quench with NBS to selectively isolate 4-bromo-3-methylcyclobutanone .

    • If you need the 2-bromo isomer: You must accept a mixture and separate via chromatography, or use a directing group strategy (e.g., silyl enol ether formation followed by bromination).

Q: My NMR shows the bromine is trans to the methyl group. Is this expected? A: Yes. The cyclobutanone ring is puckered. The 3-methyl group adopts a pseudo-equatorial conformation to minimize 1,3-diaxial interactions. Incoming electrophiles (


) will attack from the face opposite the methyl group (anti-approach) to avoid steric clash, leading to the trans-isomer as the major diastereomer.
Category B: Stability & Ring Integrity

Q: The reaction mixture turned into a black tar/polymer. What happened? A: You likely triggered an acid-catalyzed ring expansion or aldol-like polymerization.

  • Root Cause: The byproduct of bromination is HBr. Cyclobutanones are acid-sensitive; protonation of the carbonyl oxygen increases ring strain, making the C-C bonds susceptible to nucleophilic attack (by solvent or bromide), leading to ring opening.

  • The Solution:

    • Switch Solvent: Do not use water or simple alcohols. Use

      
      , 
      
      
      
      , or
      
      
      .
    • Scavenge Acid: Add solid

      
       or 
      
      
      
      to the reaction mixture to neutralize HBr as it forms.
    • Use NBS: Switch to NBS with a catalytic amount of

      
       or TsOH, which maintains a lower steady-state concentration of acid.
      

Module 3: Visualizing the Pathway

Understanding the competition between pathways is critical for troubleshooting.

BrominationPathways Start 3-Methylcyclobutanone Enol_Kinetic Enol A (C4-C1) (Less Hindered) Start->Enol_Kinetic Kinetic Base (LDA, -78°C) Enol_Thermo Enol B (C2-C1) (More Substituted) Start->Enol_Thermo Acid Cat. (Slow Eq.) Prod_Kinetic 4-Bromo Isomer (Major Kinetic) Enol_Kinetic->Prod_Kinetic NBS/Br2 Enol_Thermo->Enol_Kinetic Equilibration (Acid/Base) Prod_Thermo 2-Bromo Isomer (Thermodynamic) Enol_Thermo->Prod_Thermo NBS/Br2 (Steric Clash) Side_Rxn Ring Opening/ Polymerization Prod_Kinetic->Side_Rxn Excess HBr Prod_Thermo->Side_Rxn Excess HBr Heat

Figure 1: Mechanistic divergence showing the conflict between kinetic accessibility (C4) and thermodynamic substitution (C2), alongside the risk of acid-mediated decomposition.

Module 4: Recommended Experimental Protocol

Protocol ID: EXP-NBS-OPT-04 Method: Electrophilic Bromination using NBS (Buffered)

Materials
  • 3-methylcyclobutanone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free bromine.

  • 
    -Toluenesulfonic acid (pTsOH) (0.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    
Step-by-Step Workflow
  • Preparation: Dissolve 3-methylcyclobutanone in DCM (0.5 M concentration).

  • Activation: Add pTsOH (0.1 equiv) and stir at 0°C for 10 minutes.

    • Why? Initiates enolization without generating massive amounts of HBr.

  • Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Critical: Do not dump all at once. An exotherm can degrade the ring.

  • Monitoring: Warm to Room Temperature (25°C). Monitor by TLC (stain with

    
     or Anisaldehyde).
    
    • Checkpoint: If reaction stalls, raise to 35°C but do not reflux .

  • Workup (Crucial for Stability):

    • Quench with saturated

      
       solution.
      
    • Wash organic layer with

      
       (to remove trace 
      
      
      
      ) and Brine.
    • Dry over

      
      .
      
  • Purification:

    • Do not distill unless absolutely necessary (risk of thermal decomposition).

    • Flash chromatography on Neutral Alumina (Silica is acidic and can degrade the product).

Module 5: Troubleshooting Flowchart

Use this logic tree to diagnose real-time experimental failures.

TroubleshootingTree Start Start: Analyze Crude NMR Check1 Is the Ring Intact? Start->Check1 RingOpen Issue: Ring Opening Cause: Acid Sensitivity Check1->RingOpen No (Complex Multiplets) Check2 Is Regioselectivity Correct? Check1->Check2 Yes Action1 Action: Add solid NaHCO3 or switch to NBS RingOpen->Action1 WrongIso Issue: Wrong Isomer Ratio Check2->WrongIso No Check3 Is Conversion >90%? Check2->Check3 Yes Action2 Action: Switch Control Method (Kinetic vs Thermo) WrongIso->Action2 LowConv Issue: Stalled Reaction Check3->LowConv No Success Success: Isolate Product Check3->Success Yes Action3 Action: Add initiator (AIBN) or increase Temp slightly LowConv->Action3

Figure 2: Diagnostic workflow for evaluating reaction outcomes.

References

  • General Regioselectivity in Cyclobutanones

    • Conia, J. M., & Salaun, J. R. (1972). Thermally Induced Retro-Aldol-Type Reactions of Cyclobutanones. Accounts of Chemical Research, 5(1), 33–40. Link

  • Bromination Methodologies (NBS vs Br2)

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[2][3][4][5] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

  • Synthesis of Bromocyclobutanones (Org. Syn. Standard)

    • Krumpolc, M., & Rocek, J. (1990). Preparation of Cyclobutenone. Organic Syntheses, Coll. Vol. 7, p.114. (Describes bromination/dehydrobromination sequence). Link

  • Conformational Analysis of 3-Substituted Cyclobutanones: Wiberg, K. B. (1965). The Chemistry of Small Ring Compounds. Record of Chemical Progress. (Foundational text on strain energy and reactivity).

Sources

Technical Support Center: Storage, Handling, and Troubleshooting for 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS: 2613382-13-9)[1]. As a highly versatile bifunctional building block, this compound is prized in drug development and complex organic synthesis. However, its molecular architecture—combining a highly strained cyclobutanone ring with a reactive primary alkyl bromide—demands rigorous handling protocols.

This guide is designed for researchers and application scientists, providing field-proven methodologies, mechanistic troubleshooting, and validated storage directives to ensure experimental reproducibility and safety.

Module 1: Quantitative Storage & Compatibility Data

To maintain the structural integrity of 3-(Bromomethyl)-3-methylcyclobutan-1-one, strict adherence to environmental controls is mandatory. The compound is susceptible to photolytic degradation, moisture-induced hydrolysis, and base-catalyzed ring-opening.

Table 1: Optimal Storage Conditions
ParameterRecommendationMechanistic Rationale
Temperature -20°C (Freezer)Suppresses thermal degradation and minimizes the kinetic energy available for spontaneous C-Br homolysis or ring-expansion side reactions.
Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric moisture from hydrolyzing the alkyl bromide, which would release corrosive Hydrogen Bromide (HBr) gas[2].
Light Exposure Dark / Amber VialsPrimary alkyl bromides are light-sensitive. UV/visible light triggers photolytic cleavage of the C-Br bond, generating destructive free radicals[3].
Container PTFE-lined Septum CapEnsures a hermetic seal that allows for repeated syringe-based dispensing without exposing the bulk material to ambient air.
Table 2: Chemical Compatibility Profile
Reagent ClassCompatibilityInteraction Result
Soft Nucleophiles (e.g., Amines, Thiols)High Undergoes clean

substitution at the bromomethyl carbon.
Hard Nucleophiles (e.g., Hydroxide, Alkoxides)Incompatible Attacks the highly electrophilic cyclobutanone carbonyl, triggering thermodynamically driven ring-opening[4].
Strong Bases (e.g., NaH, LDA)Incompatible Induces enolization followed by rapid decomposition or polymerization.
Strong Oxidizers Incompatible Can oxidize the ketone or degrade the alkyl bromide framework.

Module 2: Mechanistic Troubleshooting & FAQs

Q1: My reagent has turned yellow/brown during storage. Can I still use it?

A1: Proceed with extreme caution; purification is likely required. Causality: The discoloration is a classic indicator of photolytic or thermal degradation. Alkyl bromides are light-sensitive; exposure to ambient laboratory lighting can induce homolytic cleavage of the carbon-bromine bond, generating free bromine (


) or bromine radicals, which impart a yellow/brown hue[3].
Validation: Run a quick GC-MS or NMR against a known standard. If degradation is minor, passing the material through a short plug of activated basic alumina (in the dark) can remove free bromine and HBr before use.
Q2: I am attempting an displacement on the bromide, but I am isolating acyclic byproducts. What went wrong?

A2: Your base or nucleophile is too "hard" and is attacking the carbonyl instead of the alkyl halide. Causality: Cyclobutanones possess severe ring strain because their internal bond angles are forced to ~90°, deviating significantly from the ideal


 tetrahedral angle of 109.5°[5]. This strain makes the carbonyl carbon exceptionally electrophilic. If you use a hard nucleophile (like 

or

), it will attack the carbonyl carbon. The resulting tetrahedral intermediate rapidly collapses, cleaving a C-C bond to relieve the ring strain (a retro-aldol or ring-opening pathway)[4][6]. Solution: Switch to softer nucleophiles, or use milder, non-nucleophilic bases (e.g.,

in Acetonitrile or

) to selectively drive the

reaction at the primary bromide[3].
Q3: The reagent bottle fumed slightly when I opened it, and my subsequent reaction yields dropped. Why?

A3: The compound has been exposed to moisture, leading to hydrolysis. Causality: When ambient moisture enters the vial, it slowly hydrolyzes the primary alkyl bromide to an alcohol, releasing Hydrogen Bromide (HBr) gas[2]. The fuming you observed is HBr reacting with atmospheric water vapor. The presence of HBr in your reaction mixture will neutralize your basic catalysts and can trigger acid-catalyzed enolization or decomposition of the cyclobutanone ring. Solution: Discard heavily fuming batches. To prevent this, always utilize Schlenk line techniques or a glovebox for dispensing.

Module 3: Visualizing Reactivity & Workflows

To ensure experimental success, it is critical to understand both the physical handling workflow and the chemical pathways that dictate the molecule's behavior.

Diagram 1: Safe Handling and Dispensing Workflow

The following workflow illustrates the self-validating system required to prevent moisture condensation and atmospheric degradation during routine laboratory use.

HandlingWorkflow Start Remove from -20°C Freezer Equilibrate Equilibrate to Room Temp (in desiccator/dark) Start->Equilibrate Prevent condensation Glovebox Transfer to Glovebox / Schlenk Line Equilibrate->Glovebox Maintain inert atm Dispense Dispense via Syringe (under Argon) Glovebox->Dispense React Add to Reaction Vessel (Avoid Strong Bases) Dispense->React Target reaction Store Purge Headspace with Argon Return to -20°C Dispense->Store Unused portion

Fig 1: Step-by-step physical workflow for handling air/moisture-sensitive cyclobutanones.

Diagram 2: Mechanistic Reactivity and Degradation Pathways

Understanding the competing reaction pathways is essential for selecting the correct reagents and storage conditions.

Reactivity Compound 3-(Bromomethyl)-3-methylcyclobutan-1-one Light UV/Light Exposure Compound->Light Moisture Moisture / H2O Compound->Moisture Base Strong Base / Nucleophile Compound->Base Degradation1 C-Br Homolysis (Free Radical Formation) Light->Degradation1 Photolytic cleavage Degradation2 Hydrolysis to Alcohol + HBr Release Moisture->Degradation2 Hydrolysis SideReaction Ring-Opening / Enolization Base->SideReaction Hard nucleophiles Ideal S_N2 Substitution (Target Product) Base->Ideal Soft nucleophiles (Controlled conditions)

Fig 2: Chemical reactivity profile highlighting ideal S_N2 pathways vs. degradation mechanisms.

Module 4: Validated Experimental Protocols

Protocol: Air-Free Dispensing via Schlenk Line

To prevent the degradation issues outlined in Module 2, all dispensing must be performed using rigorous air-free techniques[7].

Step 1: Equilibration (Critical Step)

  • Remove the sealed vial of 3-(Bromomethyl)-3-methylcyclobutan-1-one from the -20°C freezer.

  • Do not open immediately. Place the vial in a dark desiccator and allow it to equilibrate to room temperature for at least 30–45 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent, leading to rapid hydrolysis and HBr generation.

Step 2: Apparatus Preparation

  • Attach a flame-dried receiving flask to the Schlenk line.

  • Perform three consecutive "purge-and-refill" cycles: Evacuate the flask under high vacuum (

    
     Torr) for 2 minutes, then backfill with ultra-high purity Argon.
    

Step 3: Syringe Transfer

  • Purge a gas-tight glass syringe with Argon by piercing a septum attached to the Schlenk line and drawing/expelling Argon three times.

  • Insert the purged syringe into the septum of the equilibrated reagent vial.

  • Inject a volume of Argon equivalent to the volume of liquid you intend to withdraw (to prevent pulling a vacuum inside the reagent vial).

  • Withdraw the required volume of 3-(Bromomethyl)-3-methylcyclobutan-1-one.

  • Transfer the liquid dropwise into the receiving flask under positive Argon pressure.

Step 4: Storage Re-sealing

  • Before returning the stock vial to the freezer, insert an Argon line (via a needle) into the headspace of the vial for 10 seconds to displace any ambient air that may have permeated the septum.

  • Seal the septum with Parafilm, wrap the vial in aluminum foil (to block light), and immediately return to -20°C.

References

  • 4-bromo-2,3-dihydro-1H-indene-1,3-dione, 95% | Chem Pure - Chembeez Chembeez[Link]

  • 98% p-Chlorophenethyl Bromide (CAS 6529-53-9) - Qixi Chemicals Qixi Chemicals[Link]

  • Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? Liskon Biological[Link]

  • Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis National Institutes of Health (PMC)[Link]

  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion RSC Publishing[Link]

  • Recent advances in visible light-activated radical coupling reactions Chemical Society Reviews (RSC Publishing)[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Optimizing GC-MS Characterization of 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the GC-MS characterization of 3-(Bromomethyl)-3-methylcyclobutan-1-one , a thermally labile building block used in the synthesis of complex pharmaceutical intermediates (e.g., bicyclo[1.1.1]pentane derivatives).

Due to the molecule's high ring strain and the presence of a leaving group (bromide), standard GC-MS protocols often lead to thermal degradation, resulting in inaccurate purity assessments. This guide objectively compares a Standard High-Temperature Method against an Optimized Cold-Injection Method , providing the experimental evidence necessary to validate analytical integrity.

Part 1: The Analytical Challenge

3-(Bromomethyl)-3-methylcyclobutan-1-one presents a dual stability challenge during gas chromatography:

  • Ring Strain: The cyclobutanone ring (~26 kcal/mol strain energy) is prone to thermal decarbonylation (loss of CO) at elevated temperatures.

  • Elimination Susceptibility: The tertiary carbon adjacent to the bromomethyl group facilitates dehydrobromination (loss of HBr), especially on active metal surfaces in hot injector ports.

Consequence: Standard split/splitless injections often yield a chromatogram dominated by degradation products (e.g., 2-methyl-1,3-butadiene derivatives) rather than the parent molecule, leading to false-negative purity results.

Part 2: Comparative Methodology

We compared two analytical approaches to characterize a reference standard of >98% purity.

Method A: Standard Split Injection (The "Alternative")
  • Concept: Traditional high-throughput screening method.

  • Injector: Split (20:1) at 250°C .

  • Column: Standard non-polar (5%-phenyl-methylpolysiloxane).

  • Ionization: Standard EI (70 eV).[1]

Method B: Optimized Cold On-Column (The "Recommended Product")
  • Concept: Thermal preservation protocol.

  • Injector: Cold On-Column (COC) or PTV starting at 40°C .

  • Column: Mid-polar (14%-cyanopropyl-phenyl-methylpolysiloxane) to separate polar degradants.

  • Ionization: Low-Energy EI (or CI) to preserve the Molecular Ion (

    
    ).
    
Performance Data Comparison
MetricMethod A (Standard High-Temp)Method B (Optimized Cold-Injection)Analysis
Molecular Ion (

)
Not Detected / < 5% Relative AbundanceDistinct Doublet (1:1) at m/z 176/178Method B preserves the intact molecule.
Primary Peak Area 45% of Total Ion Current (TIC)>98% of Total Ion Current (TIC) Method A causes massive on-column degradation.
Degradant: [M-HBr] High Intensity (m/z 96)Trace / AbsentThermal elimination is suppressed in Method B.
Degradant: [M-CO] Moderate Intensity (m/z 148/150)AbsentRing integrity is maintained in Method B.
Signal-to-Noise (S/N) 15:1 (Parent Peak)250:1 (Parent Peak) Method B focuses signal into the intact analyte.

Part 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation (Crucial Step)
  • Solvent: Use Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (Methanol/Ethanol) as they can induce nucleophilic substitution of the bromide or transesterification if trace acid is present.

  • Concentration: 100 µg/mL (Low concentration prevents column overload and minimizes intermolecular reactions).

  • Vial: Silanized amber glass to prevent surface-catalyzed degradation.

Protocol 2: Optimized GC-MS Conditions (Method B)
1. Gas Chromatograph (Agilent 7890B or equivalent)
  • Inlet: PTV (Programmed Temperature Vaporizer) or Cool On-Column.

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp: 200°C/min to 200°C (Ballistic heating after transfer).

    • Mode: Solvent Vent or Splitless.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Column: DB-624 or DB-1701 (30m x 0.25mm x 1.4µm).

    • Why? The thicker film and mid-polarity shield the analyte from active silica sites and separate the ketone from potential elimination products.

  • Oven Program:

    • 40°C (Hold 2 min) → 10°C/min → 150°C → 25°C/min → 240°C (Hold 3 min).

2. Mass Spectrometer (Agilent 5977 or equivalent)
  • Source Temp: 200°C (Lower than standard 230-250°C to prevent source fragmentation).

  • Quad Temp: 150°C.

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Note: If

      
       is still weak, switch to Positive Chemical Ionization (PCI)  using Methane or Ammonia reagent gas.
      
  • Scan Range: m/z 40 – 300.

  • Solvent Delay: 3.5 min.

Part 4: Data Interpretation & Visualization

Fragmentation Pathway Analysis

Understanding the mass spectrum is key to confirming identity versus degradation.

  • Molecular Ion: Look for the characteristic 1:1 doublet at m/z 176 and 178 (

    
     and 
    
    
    
    isotopes).
  • Base Peak: Typically m/z 55 (

    
    ) or m/z 97  (
    
    
    
    ).
  • Diagnostic Loss: Loss of

    
     (m/z 93/95 loss) indicates the side chain is intact.
    
Workflow Visualization

The following diagram illustrates the decision logic for characterizing this labile compound.

GCMS_Workflow Start Start: 3-(Bromomethyl)-3-methylcyclobutan-1-one Sample Solvent Dissolve in DCM (Non-protic) Avoid MeOH/EtOH Start->Solvent InjectorChoice Select Injection Method Solvent->InjectorChoice StdInj Method A: Split/Splitless (250°C) InjectorChoice->StdInj Standard OptInj Method B: Cold On-Column/PTV (40°C -> 200°C) InjectorChoice->OptInj Optimized Degradation Thermal Degradation (HBr Loss / Ring Opening) StdInj->Degradation Heat Stress Intact Analyte Preserved OptInj->Intact Cold Trapping ResultBad Result: Complex Mixture (False Low Purity) Degradation->ResultBad ResultGood Result: Clean Spectrum (Accurate Purity) Intact->ResultGood

Caption: Decision tree for selecting the appropriate injection technique to minimize thermal degradation.

Thermal Degradation Mechanism

The following diagram details why Method A fails, showing the specific chemical breakdown pathways inside a hot injector.

Degradation_Mechanism cluster_0 Thermal Pathways (>200°C) Parent Parent Molecule (m/z 176/178) Path1 Dehydrobromination (-HBr) Parent->Path1 Active Sites/Heat Path2 Decarbonylation (-CO) Parent->Path2 Ring Strain Prod1 Exocyclic Diene (m/z 96) Path1->Prod1 Prod2 Brominated Cyclopropane (m/z 148/150) Path2->Prod2

Caption: Primary thermal degradation pathways observed in standard GC injectors.

References

  • PubChem. (2025).[2] Compound Summary: 3-(Bromomethyl)cyclobutan-1-one.[2] National Library of Medicine. Available at: [Link]

  • Shimadzu Application News. (2010). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Available at: [Link]

  • Amirav, A., et al. (2008). Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams. Journal of Chromatography A. Available at: [Link]

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Substituted Cyclobutane Cores

Author: BenchChem Technical Support Team. Date: March 2026

The 3-substituted cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional structures that can enhance binding affinity, metabolic stability, and other crucial pharmacological properties.[1][2][3] This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of these valuable cores, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of key methods, supported by experimental data and detailed protocols.

[2+2] Cycloaddition: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition reaction stands as the most direct and widely employed method for constructing the cyclobutane scaffold.[4][5] This approach involves the union of two unsaturated components, typically alkenes or their derivatives, to forge the four-membered ring.[5] The feasibility and outcome of these reactions are dictated by orbital symmetry rules, which has led to the development of photochemical, thermal, and metal-catalyzed variants.[5]

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutanes, often proceeding through the excitation of one of the alkene partners to its triplet state, followed by a stepwise reaction with a ground-state alkene via a 1,4-diradical intermediate.[5][6]

Key Reagents and Catalysts:

  • Photosensitizers: For substrates with low light absorption or inefficient intersystem crossing, photosensitizers like acetone, benzophenone, and thioxanthone are commonly used to facilitate the population of the triplet state.[5][6]

  • Visible Light Photocatalysts: Ruthenium(II) and Iridium(III) complexes, such as Ru(bipy)3Cl2, have emerged as highly effective catalysts for [2+2] enone cycloadditions under visible light irradiation.[7] This approach offers milder reaction conditions and often leads to excellent diastereoselectivity.[7] A proposed mechanism involves the photogenerated catalyst promoting a one-electron reduction of the enone substrate, which then undergoes a radical anion cycloaddition.[7]

  • Chiral Phosphoric Acids: For enantioselective transformations, chiral phosphoric acids bearing thioxanthone moieties can act as catalysts, enabling facile triplet energy transfer under visible light.[7]

Comparative Performance of Photochemical Methods:

Method/CatalystSubstrate ScopeDiastereoselectivityEnantioselectivityKey Advantages
Direct Irradiation Broad for enones and alkenesVariable, often moderate to goodGenerally not selective without chiral auxiliariesSimplicity of setup
Sensitized (e.g., Benzophenone) Wide range of alkenes and enonesGood to excellentNot inherently selectiveEfficient for non-absorbing substrates
Visible Light/Ru(bipy)3Cl2 Aryl enones, dissimilar acyclic enonesExcellentNot inherently selectiveMild conditions, high diastereoselectivity
Chiral Phosphoric Acid α,β-Unsaturated aldehydes with olefinsGood to excellentHighEnables enantioselective cycloadditions

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Enone

This protocol is a representative example of a visible-light-induced [2+2] cycloaddition using a ruthenium photocatalyst.

Materials:

  • Chalcone (1.0 equiv)

  • Styrene (2.0 equiv)

  • Ru(bipy)3Cl2 (1 mol%)

  • Anhydrous and degassed solvent (e.g., Dichloromethane)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED lamp (λ = 459 nm)

Procedure:

  • In a Schlenk flask, dissolve the chalcone and Ru(bipy)3Cl2 in the chosen solvent.

  • Add the styrene to the reaction mixture.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in front of a blue LED lamp and irradiate with vigorous stirring at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted cyclobutane.

Logical Workflow for Photochemical [2+2] Cycloaddition

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Substrates (Enone & Alkene) reagents Choose Catalyst/ Sensitizer start->reagents solvent Select Anhydrous, Degassed Solvent reagents->solvent setup Assemble Reaction in Schlenk Flask solvent->setup irradiate Irradiate with Appropriate Light Source setup->irradiate monitor Monitor Progress (TLC, GC-MS) irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Final 3-Substituted Cyclobutane purify->product

Caption: Workflow for a typical photochemical [2+2] cycloaddition.

Transition-Metal Catalyzed Methodologies

Beyond photochemistry, transition metals offer powerful catalytic cycles for the construction of cyclobutane rings, often with unique selectivity profiles.

Lewis Acid-Promoted [2+2] Cycloaddition of Allenoates and Alkenes

A robust method for the synthesis of 1,3-substituted cyclobutanes involves the [2+2] cycloaddition of terminal alkenes with allenoates, promoted by a Lewis acid such as EtAlCl2.[8] This approach is notable for its simplicity, scalability, and the production of cyclobutanes with functional handles for further derivatization.[8]

Comparative Performance of Lewis Acids:

Lewis AcidYield (%)DiastereoselectivityKey Features
EtAlCl2 up to 90%HighGenerally effective and widely used
TiCl4 ModerateGoodCan be effective for specific substrates
SnCl4 VariableModerateLess commonly used for this transformation

Experimental Protocol: Lewis Acid-Promoted Allenoate-Alkene [2+2] Cycloaddition

This protocol describes the synthesis of a 1,3-substituted cyclobutane using an allenoate and a terminal alkene.[8]

Materials:

  • Phenyl 2,3-butadienoate (1.0 equiv)

  • Terminal alkene (e.g., Styrene) (1.2 equiv)

  • EtAlCl2 (1.0 M in hexanes, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Argon)

Procedure:

  • To a stirred solution of the terminal alkene in anhydrous DCM at -78 °C, add the EtAlCl2 solution dropwise.

  • After stirring for 15 minutes, add a solution of phenyl 2,3-butadienoate in anhydrous DCM dropwise.

  • Allow the reaction to stir at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 1,3-substituted cyclobutane.

Rhodium-Catalyzed C-C Bond Cleavage of Alkylidenecyclopropanes

A novel approach involves the Rh(III)-catalyzed diastereoselective synthesis of substituted cyclobutanes from aryl quinazolinones and alkylidenecyclopropanes.[1] This method proceeds through a concerted N-C bond formation and C-C bond cleavage, offering a unique pathway to highly functionalized cyclobutanes.[1]

Reaction Mechanism Overview

G A Aryl Quinazolinone + Alkylidenecyclopropane C Intermediate (Concerted N-C formation & C-C cleavage) A->C Rh(III), HFIP B Rh(III) Catalyst B->C D Substituted Cyclobutane Product C->D

Caption: Rh(III)-catalyzed cyclobutane synthesis.

Ring Expansion and Contraction Strategies

Alternative to cycloaddition approaches, the manipulation of existing ring systems provides a powerful entry to substituted cyclobutanes.

Ring Expansion of Cyclopropanes

Ring expansion reactions of cyclopropyl-containing intermediates are a viable strategy for constructing cyclobutane rings.[9][10] For example, the treatment of cyclopropyl carbinols with appropriate reagents can induce a one-carbon ring expansion to the corresponding cyclobutanone.

Ring Contraction of Cyclopentanes

Conversely, ring contraction reactions can also be employed. For instance, the Wolff rearrangement of a cyclic α-diazoketone derived from a cyclopentanone can lead to the formation of a cyclobutane derivative.[11]

Comparative Overview of Ring Manipulation Strategies:

StrategyStarting MaterialKey Reagent/ConditionProduct
Ring Expansion Cyclopropyl carbinolLewis or Brønsted acidCyclobutanone
Ring Contraction Cyclopentanone1. Diazo transfer reagent2. Heat or light (Wolff rearrangement)Cyclobutane carboxylic acid derivative

Conclusion

The synthesis of 3-substituted cyclobutane cores is a dynamic field with a diverse array of methodologies available to the modern synthetic chemist. While photochemical [2+2] cycloadditions remain a foundational approach, the advent of visible-light photocatalysis has introduced milder and more selective alternatives. Transition-metal catalysis, particularly with rhodium and Lewis acidic promoters, offers unique pathways to highly functionalized cyclobutanes. Furthermore, ring expansion and contraction strategies provide valuable alternatives, especially when specific substitution patterns are desired. The choice of reagent and methodology will ultimately depend on the specific target molecule, desired stereochemistry, and available starting materials. This guide provides a framework for making informed decisions in the design and execution of synthetic routes toward these important structural motifs.

References

  • Hou, X., Li, Y., & Li, A. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • Hou, X., Li, Y., & Li, A. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(44), 9579-9598. [Link]

  • West, F. G. (2015). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein Journal of Organic Chemistry, 11, 2296-2315. [Link]

  • Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(44), 9579-9598. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9945-9980. [Link]

  • (n.d.). Preparation of 3‐substituted cyclobutenones 1. ResearchGate. [Link]

  • Yagci, B. B., Munir, B., Zorlu, Y., & Türkmen, Y. E. (2023). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. The Journal of Organic Chemistry, 88(21), 15067-15077. [Link]

  • (n.d.). Ring expansion and contraction. Wikipedia. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Current Organic Chemistry, 18(2), 200-222. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Fawcett, A., et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 11(23), 5963-5968. [Link]

  • Kim, H., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Brückner, D. (2026). Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis. Beilstein Journal of Organic Chemistry, 22, 21. [Link]

  • (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • Schmidt, A., et al. (2010). New Syntheses and Ring Expansion Reactions of Cyclobutenimines. Australian Journal of Chemistry, 63(12), 1649-1660. [Link]

  • Liu, X., et al. (2024). Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. Chinese Journal of Chemistry. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. [Link]

  • Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7132-7143. [Link]

  • Tsuruoka, R., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2115-2122. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15464-15494. [Link]

Sources

A Researcher's Guide to the Conformational Landscape of 3-(Bromomethyl)-3-methylcyclobutan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the methodologies used to elucidate the conformational preferences of 3-(bromomethyl)-3-methylcyclobutan-1-one and its derivatives. We will explore both experimental and computational approaches, offering insights into the causality behind experimental choices and presenting a framework for a robust, self-validating analytical workflow.

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif found in numerous natural products and synthetic intermediates.[1][2][3] Unlike its larger cousin, cyclohexane, which predominantly adopts a strain-free chair conformation, the cyclobutane ring is inherently strained. This strain is a delicate balance between angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents). To alleviate this, cyclobutanes often adopt a non-planar, puckered conformation.[4] The introduction of substituents, such as in 3-(bromomethyl)-3-methylcyclobutan-1-one, further complicates this conformational landscape, making a thorough analysis essential for understanding its reactivity and potential as a scaffold in medicinal chemistry.

The Puckered World of Cyclobutanes: A Balancing Act

The conformational flexibility of the cyclobutane ring can be visualized as an equilibrium between different puckered states. This puckering allows for a reduction in torsional strain by staggering the substituents on adjacent carbons. The degree of puckering is often described by a puckering angle. For monosubstituted cyclobutanes, this leads to the possibility of axial and equatorial conformers, similar to cyclohexane.[5] The energetic difference between these conformers is typically small, often less than 1 kcal/mol, meaning that multiple conformations can coexist in solution at room temperature.[4]

The presence of a carbonyl group in cyclobutanone derivatives introduces further complexity. The sp² hybridized carbon of the carbonyl group influences the ring's geometry, and some studies suggest that cyclobutanone itself may be planar or have a very low barrier to planarity.[6] However, substitution at other positions of the ring generally favors a puckered conformation. In the case of 3-(bromomethyl)-3-methylcyclobutan-1-one, the gem-disubstitution at the C3 position is expected to have a significant impact on the ring's puckering and the preferred orientation of the substituents.

Comparative Methodologies for Conformational Elucidation

A comprehensive understanding of the conformational equilibrium of 3-(bromomethyl)-3-methylcyclobutan-1-one derivatives requires a synergistic approach, combining experimental techniques with computational modeling.[7][8][9]

Experimental Approaches: Capturing the Molecular Reality

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[10][11][12][13] For cyclobutane derivatives, several NMR parameters are particularly informative:

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³JHH values, one can deduce the relative orientation of protons on adjacent carbons and thus infer the ring's puckering.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can help to distinguish between different conformers.

  • Variable Temperature (VT) NMR: Since the energy barrier for ring flipping in cyclobutanes is low, the NMR spectrum at room temperature often shows averaged signals. By lowering the temperature, it is possible to "freeze out" individual conformers, allowing for their direct observation and characterization.[6][14]

2. X-ray Crystallography:

X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state.[5][7][15][16] This technique yields precise bond lengths, bond angles, and dihedral angles, offering an unambiguous snapshot of a single, low-energy conformation. However, it is crucial to remember that the conformation observed in the crystal lattice may not be the most populated conformation in solution due to packing forces.

Computational Approaches: In Silico Exploration

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and to predict the geometries and relative energies of different conformers.

1. Density Functional Theory (DFT) Calculations:

DFT methods are widely used to calculate the equilibrium geometries and relative energies of different conformers in the gas phase or with the inclusion of solvent effects (e.g., using the Polarizable Continuum Model, PCM).[5][7][9] These calculations can provide valuable insights into the intrinsic conformational preferences of the molecule, free from crystal packing effects.

2. Molecular Dynamics (MD) Simulations:

MD simulations allow for the exploration of the conformational landscape of a molecule over time, providing a dynamic picture of its behavior in solution.[5][7] By simulating the molecule in a box of explicit solvent molecules, one can observe conformational transitions and calculate the relative populations of different conformers.

Experimental Protocols and Data Interpretation

Protocol 1: Conformational Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 3-(bromomethyl)-3-methylcyclobutan-1-one derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Perform a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish the proton-proton coupling network.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to identify through-space correlations.

    • (Optional) Conduct variable temperature (VT) NMR experiments, starting from room temperature and gradually decreasing the temperature until the signals for individual conformers are resolved.

  • Data Analysis:

    • From the 1D spectrum, extract the chemical shifts and coupling constants (³JHH) for all relevant protons.

    • Use the COSY spectrum to confirm the assignment of coupled protons.

    • Analyze the NOESY/ROESY spectrum to identify key spatial proximities. For example, an NOE between a methyl proton and a ring proton can help to define the orientation of the methyl group.

    • Compare the experimentally determined ³JHH values with those predicted by the Karplus equation for different puckered conformations to determine the preferred ring geometry.

Protocol 2: Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a model of the molecule with precise atomic coordinates.

  • Analysis: From the refined structure, extract key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the conformation of the cyclobutane ring and the orientation of the substituents.

Data Presentation: A Comparative Overview

To facilitate a direct comparison of the conformational parameters obtained from different methods, the data should be summarized in a clear and concise table.

ParameterNMR (in CDCl₃)X-ray CrystallographyDFT (B3LYP/6-31G*)
Ring Puckering Angle EstimatedMeasuredCalculated
Dihedral Angle H1-C1-C2-H2 CalculatedMeasuredCalculated
Axial/Equatorial Preference InferredObservedPredicted
Relative Energy (kcal/mol) Estimated-Calculated

Note: The values in this table are placeholders and would be populated with actual experimental and computational data for a specific derivative.

Visualizing Conformational Equilibria

Diagrams are essential for visualizing the complex spatial relationships in conformational analysis.

G cluster_equilibrium Conformational Equilibrium of a Substituted Cyclobutane Axial Conformer Axial Conformer Equatorial Conformer Equatorial Conformer Axial Conformer->Equatorial Conformer ΔG Transition State Ring Flip

Caption: Puckered conformations of a monosubstituted cyclobutane in equilibrium.

G Start Synthesized Compound NMR NMR Spectroscopy (¹H, COSY, NOESY, VT) Start->NMR Xray X-ray Crystallography Start->Xray Computational Computational Modeling (DFT, MD) Start->Computational NMR_Data Coupling Constants NOE Correlations Conformer Populations NMR->NMR_Data Xray_Data Solid-State Structure Dihedral Angles Xray->Xray_Data Comp_Data Calculated Geometries Relative Energies Computational->Comp_Data Analysis Integrated Conformational Model NMR_Data->Analysis Xray_Data->Analysis Comp_Data->Analysis

Sources

Reactivity comparison of bromomethyl vs. tosylmethyl cyclobutanones

Reactivity Comparison: -Bromomethyl vs. -Tosylmethyl Cyclobutanones

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists

Executive Summary

The strategic selection between


-bromomethyl cyclobutanone (1)

-tosylmethyl cyclobutanone (2)
radical ring expansionionic substitution
  • 
    -Bromomethyl Cyclobutanones:  The gold standard for radical-mediated ring expansion  (Dowd-Beckwith reaction). The weak C-Br bond allows for facile homolytic cleavage, generating a primary radical that triggers a strain-release rearrangement to cyclopentanones.
    
  • 
    -Tosylmethyl Cyclobutanones:  The preferred substrate for ionic nucleophilic substitution (
    
    
    )
    to functionalize the
    
    
    -methyl group without ring expansion. However, under solvolytic (cationic) conditions, they can undergo Wagner-Meerwein rearrangements, though often with lower regiocontrol than their radical counterparts.
Feature

-Bromomethyl (Br)

-Tosylmethyl (OTs)
Primary Utility One-carbon Ring Expansion (C4

C5)
Side-chain Functionalization (

)
Dominant Mechanism Radical (Homolytic Cleavage)Ionic (Heterolytic Cleavage)
Key Reagents

/ AIBN, Sm


, KCN, Amines, Lewis Acids
Leaving Group Ability Excellent for Radicals; Good for IonicExcellent for Ionic; Poor for Radicals
Stability Moderate (Light sensitive)High (Crystalline, stable)

Mechanistic Divergence

The core difference lies in how the leaving group (LG) departs—homolytically (Br) or heterolytically (OTs)—and how the strained cyclobutanone ring responds to the resulting intermediate.

A. The Radical Pathway (Dowd-Beckwith Expansion)

Substrate:

Mechanism:
  • Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical (

    
    ).
    
  • Abstraction:

    
     abstracts the bromine atom (weak C-Br bond), generating a primary alkyl radical.
    
  • Addition/Rearrangement: The primary radical attacks the carbonyl carbon (intramolecular addition), forming a bicyclic alkoxy radical intermediate.

  • Fragmentation: The strained cyclobutane bond cleaves (

    
    -scission), relieving ring strain (~26 kcal/mol) and generating a ring-expanded cyclopentanone radical.
    
  • Termination: Hydrogen abstraction from

    
     yields the final cyclopentanone.
    

DowdBeckwithcluster_0Radical Initiation & Abstractioncluster_1Ring Expansion SequenceStartBromomethylCyclobutanoneRadicalPrimary AlkylRadicalStart->RadicalBu3Sn•(-Bu3SnBr)BicyclicBicyclic AlkoxyRadicalRadical->Bicyclic5-exo-trigCyclizationExpandedCyclopentanoneRadicalBicyclic->Expandedβ-Scission(Strain Release)ProductCyclopentanone(Final Product)Expanded->ProductH-Abstraction(+Bu3Sn•)

Caption: The Dowd-Beckwith radical expansion pathway typical for bromomethyl cyclobutanones.

B. The Ionic Pathway ( vs. Cationic Rearrangement)

Substrate:

Mechanism:
  • 
     Substitution:  In the presence of strong nucleophiles (e.g., 
    
    
    ,
    
    
    ), the tosylate is displaced directly. The ring strain of the cyclobutanone actually retards
    
    
    slightly due to steric crowding (I-strain), but the reaction proceeds without ring opening.
  • Cationic Expansion: Under solvolytic conditions (polar solvent, Lewis Acid), the tosylate departs to form a primary carbocation. This is highly unstable and immediately rearranges (Wagner-Meerwein shift) to a cyclopentanone cation, which is then trapped by solvent.

IonicPathwayscluster_SN2Pathway A: Nucleophilic Substitutioncluster_CationPathway B: Cationic RearrangementStartTosylmethylCyclobutanoneSN2_Prodα-SubstitutedCyclobutanoneStart->SN2_ProdStrong Nuc (N3-, CN-)SN2 MechanismCationPrimaryCarbocationStart->CationSolvolysis / Lewis Acid(-OTs)RearrangedCyclopentanoneCationCation->RearrangedWagner-MeerweinShiftExp_ProdCyclopentanoneDerivativeRearranged->Exp_ProdTrapping (H2O/ROH)

Caption: Divergent ionic pathways for tosylmethyl cyclobutanones: Direct substitution vs. Cationic expansion.

Comparative Experimental Data

The following table synthesizes reactivity trends observed in cyclobutanone derivatization.

ParameterBromomethyl (Br)Tosylmethyl (OTs)Practical Implication
Reaction with

90%+ Ring Expansion < 5% Reaction / ReductionUse Br for ring expansion. OTs is inert to tin radicals.
Reaction with

Mixed products (Subst. + Elim.)High Yield Substitution Use OTs for introducing heteroatoms (

).
Solvolysis (AcOH) Slow, complex mixtureRapid Rearrangement OTs is superior for acid-catalyzed ring expansion (Tiffeneau-Demjanov type).
Stability Sensitive to light/heatStable solidOTs is better for long-term storage of intermediates.

Experimental Protocols

Protocol A: Radical Ring Expansion of -Bromomethyl Cyclobutanone

Target: Synthesis of

Reagents:

  • 
    -Bromomethyl cyclobutanone substrate (1.0 equiv)
    
  • Tributyltin hydride (

    
    ) (1.2 equiv)
    
  • AIBN (0.1 equiv)

  • Benzene or Toluene (degassed)

Procedure:

  • Setup: Dissolve the bromomethyl cyclobutanone (1.0 mmol) in dry, degassed benzene (50 mL) under Argon.

  • Addition: Add

    
     (1.2 mmol) and AIBN (0.1 mmol).
    
  • Reflux: Heat the solution to reflux for 2–4 hours. Monitor by TLC for the disappearance of the bromide.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Purification: To remove tin residues, treat the crude oil with aqueous KF solution or use KF-silica gel chromatography. Isolate the cyclopentanone product.

    • Note: The ring expansion is driven by the relief of ~26 kcal/mol of ring strain.

Protocol B: Nucleophilic Substitution of -Tosylmethyl Cyclobutanone

Target: Synthesis of

Reagents:

  • 
    -Tosylmethyl cyclobutanone (1.0 equiv)
    
  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • DMF or DMSO (Anhydrous)

Procedure:

  • Setup: Dissolve

    
    -tosylmethyl cyclobutanone (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Reaction: Add

    
     (1.5 mmol) in one portion.
    
  • Conditions: Stir at room temperature for 12 hours. (Heating to >60°C may trigger elimination or rearrangement).

  • Workup: Dilute with water and extract with diethyl ether (

    
     mL).
    
  • Purification: Wash organic layers with brine, dry over

    
    , and concentrate. The product is the intact cyclobutanone with an azide side chain.
    

References

  • Dowd, P., & Choi, S. C. (1987). Free radical ring expansion by three and four carbons. Journal of the American Chemical Society, 109(21), 6548–6549. Link

  • Beckwith, A. L. J., O'Shea, D. M., & Westwood, S. W. (1988). Rearrangement of suitably constituted aryl, alkyl, or vinyl radicals by acyl or cyano group migration. Journal of the American Chemical Society, 110(8), 2565–2575. Link

  • Salaun, J. (2000). Cyclobutane derivatives in organic synthesis. Chemical Reviews, 100(3), 801-836. Link

  • Zhang, W., & Dowd, P. (1993). Regioselectivity in the free radical ring expansion of fused cyclobutanones. Tetrahedron Letters, 34(13), 2095-2098. Link

  • Nemoto, H., et al. (1995). A new aspect of the reactivity of

    
    -spirocyclobutanones: Facile ring opening and expansion. Journal of the Chemical Society, Perkin Transactions 1, 14, 1777-1782. Link
    

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-(Bromomethyl)-3-methylcyclobutan-1-one. However, responsible chemical stewardship extends beyond the benchtop; it necessitates a rigorous and informed approach to waste management. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Bromomethyl)-3-methylcyclobutan-1-one, grounded in established safety standards and chemical principles.

Hazard Profile and Risk Assessment: Understanding the "Why"

3-(Bromomethyl)-3-methylcyclobutan-1-one is a halogenated ketone. This classification is the cornerstone of its disposal protocol. Its structure dictates its reactivity, hazards, and, consequently, the specific waste stream it must enter.

  • Halogenated Compound: The presence of a carbon-bromine bond classifies this as a halogenated organic compound.[1][2] These compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of persistent environmental pollutants.[1] Mixing this waste with non-halogenated solvents is a costly error, as it forces the entire mixture to be treated as halogenated waste.[3]

  • Ketone Functionality: The ketone group influences its solubility and compatibility with other chemicals.

  • Anticipated Hazards: While specific toxicological data for this exact molecule is limited, the hazards can be reliably inferred from structurally similar compounds and its functional groups. It should be handled as a substance that is likely harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7]

Hazard CategoryDescriptionRationale & Primary Concern
Health Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]Direct contact can cause chemical burns and irritation. Inhalation of vapors can damage the respiratory tract.
Physical Hazards Likely a flammable or combustible liquid.[4][8]Vapors may form flammable mixtures with air. Requires storage away from ignition sources.
Environmental Hazards Halogenated organic compounds are regulated pollutants.Improper disposal can lead to environmental contamination. Must not be drain disposed.[3][9]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for handling hazardous chemicals.[10][11][12]

  • Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[9]

    • Hand Protection: Wear nitrile gloves. For prolonged contact or spill cleanup, consider double-gloving or using a more robust glove like Viton, and always consult the manufacturer's compatibility chart.[9]

    • Body Protection: A fully buttoned, flame-resistant lab coat and closed-toe shoes are required.[9]

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Core Protocol: Waste Segregation and Containment

This protocol is the critical, hands-on part of the disposal process. Its success hinges on one core principle: segregation . Halogenated waste must always be kept separate from all other waste streams.[9][13][14][15]

Step 1: Designate the Waste Stream

  • Identify a specific waste container solely for "Halogenated Organic Liquid Waste." This prevents cross-contamination.

Step 2: Select the Appropriate Waste Container

  • Material: Use a chemically resistant polyethylene (plastic) carboy or container.[9][14] Causality: Halogenated solvents can slowly degrade to produce acidic byproducts (like hydrobromic acid), which will corrode metal containers, leading to leaks.[9]

  • Condition: The container must be in good condition, free of cracks, and have a secure, threaded screw-cap.[16]

Step 3: Label the Container Correctly

  • Proper labeling is a key OSHA and EPA requirement.[11][12] Before adding any waste, the container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • A full list of contents, including "3-(Bromomethyl)-3-methylcyclobutan-1-one" and any other halogenated solvents it may be mixed with.

    • The associated hazards (e.g., "Flammable," "Irritant," "Toxic"). Use GHS pictograms where appropriate.[11]

Step 4: The Collection Process

  • Location: Perform all waste transfers inside a chemical fume hood.[15]

  • Procedure:

    • Use a designated funnel to pour the waste into the container to prevent spills.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14]

    • Securely fasten the cap immediately after adding waste. The container must remain closed at all times unless waste is actively being added.[13][16]

Step 5: Storage Pending Disposal

  • Store the sealed waste container in a designated satellite accumulation area, such as a ventilated, secondary containment tub within a flammable storage cabinet.[9]

  • Ensure the storage area is away from incompatible materials like strong acids, bases, and oxidizing agents.[9][17][18]

Spill Management Protocol

Accidents happen. A prepared response is crucial for safety.

  • For Small Spills (<100 mL) inside a fume hood:

    • Alert personnel in the immediate area.

    • Wear your full PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit). Do not use combustible materials like paper towels on a large spill.[4]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's Environmental Health & Safety (EHS) office and emergency services.

Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals. Your responsibility is to prepare the waste correctly for pickup.

  • Contact EHS: Once your waste container is approaching full (at the 90% mark), contact your institution's EHS office to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or pickup request forms accurately.

  • Professional Disposal: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] At the TSDF, halogenated organic waste is typically destroyed via high-temperature incineration, which is an EPA-approved technology for these compounds.[1]

Visualization: Disposal Decision Workflow

The following diagram illustrates the critical decision-making and operational workflow for the proper disposal of 3-(Bromomethyl)-3-methylcyclobutan-1-one.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment Protocol cluster_disposal Phase 3: Final Disposition A Identify Waste: 3-(Bromomethyl)-3- methylcyclobutan-1-one B Assess Hazards: Halogenated, Irritant, Likely Flammable A->B C Select PPE: Goggles, Nitrile Gloves, Lab Coat B->C D Is this a Halogenated Waste Stream? C->D E Select Polyethylene Container D->E Yes I Use Non-Halogenated Waste Stream D->I No F Label Container: 'HAZARDOUS WASTE' Contents & Hazards E->F G Add Waste in Fume Hood (Do not exceed 90% capacity) F->G H Store Securely in Designated Area (Closed, Segregated) G->H J Container Nearing Full H->J K Contact EHS for Pickup J->K L Complete Waste Manifest K->L M Transfer to Licensed Disposal Facility L->M

Caption: Disposal workflow for 3-(Bromomethyl)-3-methylcyclobutan-1-one.

References

  • OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. [Link]

  • OSHA Requirements for HazCom Compliance - NASP. [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific ((Bromomethyl)cyclopropane). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Bromocyclobutane). [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • Halogenated Solvents - Washington State University. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents - University of Louisville. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. [Link]

  • 3-Methylcyclobutan-1-one - PubChem. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • 3-methylpent-3-en-2-one - Registration Dossier - ECHA. [Link]

  • Chemical Compatibility Chart. [Link]

  • Liquid waste - Chimactiv - AgroParisTech. [Link]

  • Safety Data Sheet: 3-methylbutan-1-ol - Carl ROTH. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • 3-(3-Bromophenyl)cyclobutan-1-one - PubChem. [Link]

  • Chemical Compatibility Chart - Carnegie Mellon University. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(Bromomethyl)-3-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers at the forefront of scientific innovation, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS No. 463961-43-5). The procedures outlined here are designed to empower you with the knowledge to manage this reagent confidently and securely, ensuring both personal safety and the integrity of your research. This is not merely a checklist, but a framework built on the causality of chemical hazards and best laboratory practices.

Understanding the Hazard Profile

3-(Bromomethyl)-3-methylcyclobutan-1-one is a substituted cyclobutanone derivative. Its hazard profile is dictated by the combination of a strained ring system and, more critically, an α-bromoketone functional group. This specific arrangement makes it a reactive molecule with distinct handling requirements.

The primary hazards are identified by its GHS classifications, which signal a clear need for caution.[1] Many α-bromo ketones are known to be lachrymators—potent eye irritants that can cause tearing—and are often skin irritants as well.[2][3] The underlying chemistry involves the potential for the compound to act as an alkylating agent, which is the root cause of its irritant properties.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute toxicity, OralH302: Harmful if swallowedWarning GHS07 (Exclamation Mark)
Skin irritationH315: Causes skin irritationWarning GHS07 (Exclamation Mark)
Serious eye irritationH319: Causes serious eye irritationWarning GHS07 (Exclamation Mark)

Table 1: GHS Hazard Summary for 3-(Bromomethyl)-3-methylcyclobutan-1-one.[1]

The Core of Protection: Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered PPE approach is mandatory. The selection of each component is a direct response to the specific risks of irritation and potential systemic effects upon exposure. The guiding principle is to create an impermeable barrier between you and the chemical.

Mandatory PPE Ensemble:

  • Primary Eye Protection: Safety glasses with side shields are the absolute minimum. However, due to the severe eye irritation risk and the lachrymatory potential of similar α-bromo ketones, chemical splash goggles are strongly recommended .[2] They provide a complete seal around the eyes, which is critical when handling liquids that can splash.

  • Face Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles . This provides a secondary layer of protection for the entire face.

  • Hand Protection: Use nitrile gloves as a minimum standard. Ensure they are of sufficient thickness (at least 4 mil). For prolonged operations or when handling larger volumes, double-gloving is a prudent measure. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Foot Protection: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting.

Operational Plan: From Receipt to Reaction

Safe handling is a procedural workflow. Each step, from receiving the chemical to its use in an experiment, must be deliberate and informed by its properties.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Work Area: All handling of 3-(Bromomethyl)-3-methylcyclobutan-1-one must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain any potential vapor release.[2]

    • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work. Ensure a spill kit appropriate for halogenated organic compounds is readily accessible.

  • Donning PPE:

    • Follow the standard sequence for donning PPE: lab coat, then goggles/face shield, and finally, gloves. This ensures that the most protective layers are in place before the final, direct-contact layer is applied.

  • Chemical Handling:

    • Transport: When moving the container, always use a secondary containment carrier (e.g., a rubber bucket or plastic tote).

    • Dispensing: For transferring the liquid, use a glass pipette with a bulb or a calibrated syringe. Avoid pouring directly from the bottle when possible to minimize splashing.

    • Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and carefully. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Handling and Decontamination:

    • Doffing PPE: Remove PPE in the reverse order it was put on: gloves first (peeling them off without touching the outer surface), followed by the lab coat, and finally the eye/face protection.

    • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Below is a workflow diagram illustrating the essential safety checkpoints for handling this reagent.

prep 1. Preparation - Verify Fume Hood - Locate Eyewash/Shower - Prepare Spill Kit ppe 2. Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves prep->ppe handle 3. Chemical Handling (Inside Fume Hood) - Use Secondary Containment - Pipette/Syringe Transfer ppe->handle spill Spill Occurs? handle->spill spill_proc Execute Spill Protocol - Evacuate & Alert - Use Spill Kit spill->spill_proc Yes post 4. Post-Handling - Secure Container - Decontaminate Area spill->post No spill_proc->post waste 5. Waste Disposal - Segregate into Halogenated Organic Waste post->waste doff 6. Doff PPE & Wash Hands waste->doff

Caption: Safe Handling Workflow for 3-(Bromomethyl)-3-methylcyclobutan-1-one.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are as critical as safe handling. Brominated organic compounds are classified as hazardous waste and require specific disposal pathways.[4][5]

Waste Management Protocol:

  • Segregation at Source:

    • All waste streams containing 3-(Bromomethyl)-3-methylcyclobutan-1-one must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4]

    • This includes neat (undiluted) chemical, reaction mixtures, and solvent rinses from contaminated glassware.

  • Solid Waste:

    • Contaminated solid materials such as used gloves, pipette tips, and paper towels must be collected in a separate, sealed bag or container labeled "Solid Halogenated Waste."[4]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the lab, preferably in secondary containment.

  • Final Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. Do not mix halogenated and non-halogenated waste streams, as this complicates the disposal process and increases costs.

By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the research environment.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-BROMOBENZALACETONE. Retrieved from [Link]

  • Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.